JTP-103237
Description
Properties
IUPAC Name |
7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N6O/c1-22(2,3)17-13-18(23(4,5)6)29-21(28-17)32-11-12-33-19(14-32)30-31-20(33)15-7-9-16(10-8-15)34-24(25,26)27/h7-10,13H,11-12,14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNXHBJTXCXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N2CCN3C(=NN=C3C4=CC=C(C=C4)OC(F)(F)F)C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of JTP-103237: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), a key enzyme in the intestinal absorption of dietary fats. By targeting MGAT2, this compound effectively modulates fat metabolism, leading to a reduction in triglyceride synthesis and absorption. This mechanism of action positions this compound as a promising therapeutic agent for the management of obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction
Obesity is a global health crisis characterized by excessive fat accumulation, which increases the risk of developing type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease (NAFLD). A key contributor to obesity is the efficient absorption of dietary triglycerides. The resynthesis of triglycerides in enterocytes is a critical step in this process, and the monoacylglycerol (MGAT) pathway plays a central role. This compound is a novel small molecule inhibitor that specifically targets MGAT2, offering a targeted approach to reducing fat absorption and combating obesity.[1][2]
Core Mechanism of Action: Inhibition of MGAT2
The primary mechanism of action of this compound is the selective inhibition of the enzyme monoacylglycerol acyltransferase 2 (MGAT2).[1][2]
The Role of MGAT2 in Intestinal Fat Absorption
Dietary triglycerides are first hydrolyzed into fatty acids and monoacylglycerols in the intestinal lumen. These products are then taken up by enterocytes, the cells lining the small intestine. Inside the enterocytes, MGAT2 catalyzes the acylation of monoacylglycerol to form diacylglycerol, a crucial step in the resynthesis of triglycerides. These newly synthesized triglycerides are then packaged into chylomicrons and released into the lymphatic system, eventually entering the bloodstream for distribution and storage in adipose tissue.
This compound's Impact on the MGAT Pathway
This compound binds to and inhibits the activity of MGAT2, thereby blocking the conversion of monoacylglycerol to diacylglycerol. This disruption of the triglyceride resynthesis pathway in enterocytes leads to a decrease in the absorption of dietary fats.[1] Consequently, a greater proportion of ingested fats remains in the intestinal lumen and is excreted.
Secondary Mechanisms and Physiological Consequences
The inhibition of MGAT2 by this compound triggers a cascade of physiological effects that contribute to its therapeutic potential.
Stimulation of Peptide YY (PYY) Secretion and Reduced Food Intake
A significant consequence of MGAT2 inhibition is the increased level of unabsorbed lipids in the distal small intestine. This stimulates the release of Peptide YY (PYY), a gut hormone known to induce satiety and reduce appetite.[1] The elevated PYY levels act on the hypothalamus to suppress food intake, contributing to weight management.
References
JTP-103237: A Technical Guide to a Novel Monoacylglycerol Acyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-103237 is a novel, potent, and selective small-molecule inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the resynthesis of triglycerides in the small intestine and liver. Preclinical studies have demonstrated the therapeutic potential of this compound in metabolic disorders by demonstrating its ability to prevent diet-induced obesity, ameliorate fatty liver disease, and improve glucose homeostasis. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and mechanistic pathways associated with this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
Monoacylglycerol acyltransferase (MGAT) enzymes are key players in the metabolic pathways of dietary fat absorption and triglyceride synthesis.[1] Of the known isoforms, MGAT2 is predominantly expressed in the small intestine, where it facilitates the absorption of dietary fats, and also in the liver.[2][3] Its role in these processes has made it an attractive therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[4] this compound has emerged as a significant investigational compound due to its high potency and selectivity for MGAT2.[2][5]
Core Data Presentation
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Selectivity |
| Human MGAT2 (hMGAT2) | 0.019[5] | - |
| Human MGAT3 (hMGAT3) | 6.423[5] | ~338-fold vs. hMGAT2 |
| Human DGAT2 | No significant inhibition reported | Highly selective |
Table 2: Effects of this compound on Hepatic Parameters in a High Sucrose Very Low Fat (HSVLF) Diet-Induced Fatty Liver Mouse Model
Mice were fed an HSVLF diet for two weeks, followed by administration of this compound as a food admixture for an additional period. Data are presented as mean ± S.D.
| Treatment Group | Dose (mg/kg/day) | Hepatic Triglyceride (mg/g liver) | Hepatic MGAT Activity (nmol/min/g liver) |
| Vehicle | - | 45.0 ± 5.5 | Not reported |
| This compound | 33 | Not reported | Not reported |
| This compound | 100 | 27.1 ± 7.3* | Significantly reduced vs. vehicle |
*P < 0.05 vs. vehicle group.[6]
Table 3: Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
Chronic treatment with this compound in high-fat diet-induced obese (DIO) mice demonstrated significant improvements in several metabolic parameters.[2]
| Parameter | Effect of this compound Treatment |
| Body Weight | Significantly decreased[2] |
| O2 Consumption | Increased in the early dark phase[2] |
| Glucose Tolerance | Improved[2] |
| Fat Weight | Decreased[2] |
| Hepatic Triglyceride Content | Decreased[2] |
Table 4: Effects of this compound on Gene Expression in the Liver of HSVLF Diet-Fed Mice
This compound treatment suppressed the expression of key lipogenic genes in the liver of mice with diet-induced fatty liver.[7][8]
| Gene | Function | Effect of this compound Treatment |
| SREBP-1c | Master regulator of lipogenesis | Suppressed[7][8] |
| SCD-1 | Fatty acid desaturation | Suppressed |
| FAS | Fatty acid synthesis | Suppressed |
| ACC | Fatty acid synthesis | Suppressed |
| mtGPAT | Glycerolipid synthesis | Suppressed |
| DGAT2 | Triglyceride synthesis | Suppressed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro MGAT2 Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of compounds against MGAT2.
-
Enzyme Source: Microsomes are prepared from cells overexpressing human MGAT2 (e.g., HEK293 or Sf9 cells).
-
Assay Buffer: A typical buffer consists of 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.5 mg/mL bovine serum albumin (BSA).
-
Substrates: Radiolabeled [14C]oleoyl-CoA is used as the acyl donor and 2-monooleoylglycerol as the acyl acceptor.
-
Assay Procedure: a. The test compound (this compound) at various concentrations is pre-incubated with the enzyme source in the assay buffer for 15 minutes at room temperature. b. The reaction is initiated by adding the substrate mixture. c. The reaction is allowed to proceed for 20-30 minutes at 37°C and is then terminated by the addition of a stop solution (e.g., 2:1 chloroform:methanol).
-
Product Detection and Analysis: a. Lipids are extracted from the reaction mixture. b. The extracted lipids are separated by thin-layer chromatography (TLC). c. The amount of radiolabeled diacylglycerol formed is quantified using a phosphorimager or by scintillation counting. d. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy Study in a High Sucrose Very Low Fat (HSVLF) Diet-Induced Fatty Liver Mouse Model
This model is used to assess the impact of this compound on hepatic steatosis driven by carbohydrates.[7]
-
Animals: Male C57BL/6J mice, 5 weeks of age.
-
Diet and Acclimation: Mice are fed a high-sucrose, very low-fat (HSVLF) diet for two weeks to induce fatty liver.
-
Treatment: this compound is administered as a food admixture at target doses of 30 and 100 mg/kg/day for a specified period (e.g., 21 days). A control group receives the HSVLF diet without the compound.
-
Endpoint Analysis: a. At the end of the treatment period, animals are euthanized, and liver tissue is collected. b. Hepatic lipids are extracted and triglyceride content is measured. c. A portion of the liver is used to prepare microsomes for the measurement of MGAT activity. d. Plasma samples are collected for the analysis of glucose and total cholesterol.
In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
This model evaluates the effect of this compound on obesity and related metabolic parameters.[2]
-
Animals: Male C57BL/6J mice.
-
Induction of Obesity: Mice are fed a high-fat diet (HFD) for several weeks to induce obesity.
-
Treatment: Obese mice are treated with this compound, typically administered orally, at specified doses. A control group receives the vehicle.
-
Metabolic Assessments: a. Body Weight and Food Intake: Monitored regularly throughout the study. b. Oxygen Consumption: Measured using indirect calorimetry to assess energy expenditure. c. Glucose Tolerance Test (GTT): Performed to evaluate glucose homeostasis. d. Tissue Collection: At the end of the study, various tissues, including liver and adipose depots, are collected and weighed. Hepatic triglyceride content is determined.
Hepatic Lipid Analysis
This protocol outlines the extraction and quantification of lipids from liver tissue.
-
Homogenization: A known weight of liver tissue is homogenized in a suitable buffer.
-
Lipid Extraction: Lipids are extracted from the homogenate using the Folch method (chloroform:methanol, 2:1 v/v).
-
Phase Separation: The addition of a salt solution induces phase separation. The lower organic phase containing the lipids is collected.
-
Quantification: The extracted lipids are dried and then resuspended in a solvent compatible with the quantification assay. Triglyceride levels are determined using a commercially available colorimetric assay kit.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to measure changes in the mRNA levels of target genes.[7]
-
RNA Extraction: Total RNA is isolated from liver tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression levels of target genes (e.g., SREBP-1c, FAS, SCD-1) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The expression of target genes is normalized to a housekeeping gene (e.g., GAPDH or β-actin), and the fold change in expression relative to the control group is calculated.
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound.
Diagram 1: Proposed Mechanism of Action of this compound in the Liver.
Diagram 2: Experimental Workflow for In Vivo Efficacy Studies.
Diagram 3: this compound's Role in Modulating Intestinal Fat Absorption.
Conclusion
This compound is a promising preclinical candidate for the treatment of metabolic disorders, with a clear mechanism of action centered on the inhibition of MGAT2. Its demonstrated efficacy in reducing hepatic steatosis, promoting weight loss, and improving glucose metabolism in animal models provides a strong rationale for its further development. This technical guide consolidates the currently available data and methodologies to support ongoing and future research into this compound and other MGAT2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. protocols.io [protocols.io]
- 3. Diet-induced obesity murine model [protocols.io]
- 4. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mmpc.org [mmpc.org]
The Role of JTP-103237 in Modulating Fat Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), a key enzyme in the intestinal absorption of dietary fats. By targeting MGAT2, this compound effectively modulates the monoacylglycerol pathway of triglyceride resynthesis in enterocytes, leading to a reduction in fat absorption and subsequent beneficial effects on metabolic parameters. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its inhibitory activity, its impact on lipid metabolism in preclinical models, and the underlying signaling pathways. Detailed experimental protocols for key studies are also presented to facilitate further research and development in this area.
Introduction
The rising prevalence of obesity and associated metabolic disorders, such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes, has underscored the urgent need for novel therapeutic strategies. One promising approach is the inhibition of dietary fat absorption. The majority of dietary triglycerides are hydrolyzed in the intestinal lumen to fatty acids and monoacylglycerols, which are then absorbed by enterocytes and re-esterified to form triglycerides before being packaged into chylomicrons for transport in the circulation. Monoacylglycerol acyltransferase 2 (MGAT2) plays a crucial role in this re-esterification process. This compound has emerged as a selective inhibitor of MGAT2, demonstrating significant potential in preclinical studies for the management of diet-induced obesity and related metabolic dysfunctions.[1] This document serves as a comprehensive resource on the mechanism and effects of this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound
This compound exhibits high potency and selectivity for human MGAT2 over other related acyltransferases, such as MGAT3. This selectivity is crucial for minimizing off-target effects.
| Enzyme Target | IC50 (μM) | Source |
| Human MGAT2 | 0.019 | [2][3] |
| Human MGAT3 | 6.423 | [2][3] |
In Vivo Efficacy of this compound in a High Sucrose Very Low Fat (HSVLF) Diet-Induced Fatty Liver Mouse Model
Chronic administration of this compound in a mouse model of fatty liver induced by a high sucrose, very low-fat diet demonstrated significant improvements in various metabolic parameters. The compound was administered as a food admixture for two weeks.
| Parameter | Vehicle | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) | Source |
| Body Weight | No significant change reported | No significant change | No significant change | [4] |
| Epididymal Fat Weight | Not specified | Not specified | Decreased | [4] |
| Plasma Glucose | Not specified | Not specified | Decreased | [4][5] |
| Plasma Total Cholesterol | Not specified | Not specified | Decreased | [4][5] |
| Plasma Insulin (B600854) | Not specified | Statistically significant decrease | Tendency to decrease | [4] |
| Hepatic Triglyceride Content (mg/g liver) | 45.0 ± 5.5 | Not specified | 27.1 ± 7.3 (P < 0.01) | [4] |
| Hepatic MGAT Activity | Not specified | Not specified | Reduced | [5] |
Effects of this compound in High-Fat Diet-Induced Obese (DIO) Mice
In a model of diet-induced obesity, chronic treatment with this compound resulted in significant anti-obesity and metabolic benefits.
| Parameter | Effect of this compound | Source |
| Body Weight | Significantly decreased | [1] |
| Food Intake | Reduced (in a dietary fat-dependent manner) | [1] |
| Oxygen Consumption | Increased in the early dark phase | [1] |
| Glucose Tolerance | Improved | [1] |
| Fat Weight | Decreased | [1] |
| Hepatic Triglyceride Content | Decreased | [1] |
| Plasma Peptide YY (PYY) Levels | Increased after lipid loading | [1] |
Experimental Protocols
In Vivo Study: High Sucrose Very Low Fat (HSVLF) Diet-Induced Fatty Liver in Mice
This protocol is based on the study by Okuma et al. (2015).[4][5]
-
Animal Model: Male C57BL/6J mice, 5 weeks old.
-
Dietary Induction of Fatty Liver: Mice are fed a high sucrose, very low-fat (HSVLF) diet for two weeks to induce fatty liver.
-
Drug Administration: this compound is administered as a food admixture at final dosages of 30 mg/kg/day and 100 mg/kg/day for a period of two weeks. A control group receives the HSVLF diet without the drug.
-
Parameter Measurement:
-
Body weight and food intake are monitored regularly.
-
At the end of the treatment period, mice are fasted, and blood samples are collected for the analysis of plasma glucose, total cholesterol, and insulin levels.
-
Livers and epididymal fat pads are excised and weighed.
-
Hepatic triglyceride content is determined by homogenizing the liver tissue, extracting lipids, and quantifying triglycerides using an enzymatic method.
-
Hepatic MGAT activity is measured to confirm target engagement.
-
MGAT Activity Assay
This is a general protocol for measuring MGAT activity, which can be adapted for use with this compound.
-
Enzyme Source: Microsomal fractions are prepared from the small intestine or liver of the test animals.
-
Substrates: The assay typically uses a monoacylglycerol substrate (e.g., 2-monooleoylglycerol) and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) as the acyl donor.
-
Reaction: The reaction mixture, containing the microsomal fraction, substrates, and a buffer system, is incubated at 37°C. The reaction is initiated by the addition of the fatty acyl-CoA.
-
Inhibition Assay: To determine the IC50 of this compound, various concentrations of the inhibitor are pre-incubated with the enzyme source before the addition of the substrates.
-
Lipid Extraction and Analysis: The reaction is stopped, and lipids are extracted. The radiolabeled diacylglycerol product is separated from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled diacylglycerol is quantified using a scintillation counter to determine the enzyme activity.
Mandatory Visualizations
Signaling Pathway of this compound in the Liver
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of JTP-103237: A Novel MGAT2 Inhibitor for Metabolic Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
JTP-103237 is a novel, potent, and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), a key enzyme in the intestinal absorption of dietary fats. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It details the pharmacological profile of the compound, summarizing key quantitative data from preclinical studies in structured tables. Furthermore, this guide outlines the detailed experimental protocols for the pivotal assays and animal models used to characterize this compound's efficacy and mechanism. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this promising therapeutic agent for obesity and nonalcoholic fatty liver disease (NAFLD).
Introduction
The rising prevalence of obesity and its associated metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD), presents a significant global health challenge. A key contributor to these conditions is the excessive dietary fat absorption and subsequent lipid accumulation. Monoacylglycerol acyltransferase 2 (MGAT2) is a critical enzyme in the resynthesis of triglycerides in the enterocytes of the small intestine, making it an attractive therapeutic target for modulating fat absorption.[1][2] this compound was discovered as a novel, potent, and selective inhibitor of MGAT2, with the potential to address the unmet medical need in the treatment of obesity and related metabolic diseases.[1]
Discovery and Pharmacological Profile
This compound was identified through a dedicated drug discovery program aimed at developing selective MGAT2 inhibitors. Its pharmacological profile demonstrates high potency and selectivity for MGAT2 over other related enzymes, such as diacylglycerol acyltransferase 2 (DGAT2).
In Vitro Enzyme Inhibition
This compound exhibits potent inhibitory activity against human MGAT2 (hMGAT2) with high selectivity over other acyltransferases.
| Enzyme | IC50 (μM) | Reference |
| hMGAT2 | 0.019 | [3][4] |
| hMGAT3 | 6.423 | [3][4] |
| hDGAT2 | >100 | [5] |
Table 1: In vitro inhibitory activity of this compound against human MGAT enzymes.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of intestinal MGAT2, which plays a crucial role in the monoacylglycerol pathway of triglyceride resynthesis.
Inhibition of Intestinal Fat Absorption
By inhibiting MGAT2 in the small intestine, this compound reduces the re-esterification of absorbed monoacylglycerols and fatty acids into triglycerides within enterocytes. This leads to a decrease in the absorption of dietary fats.[1]
Effects on Hepatic Lipid Metabolism
In addition to its intestinal effects, this compound has been shown to prevent fatty liver and suppress both triglyceride synthesis and de novo lipogenesis in the liver.[6][7][8] This is thought to be a secondary effect resulting from the inhibition of MGAT. The increase in fatty acids, substrates of MGAT, may lead to the suppression of sterol regulatory element-binding protein-1c (SREBP-1c) and related gene expression by antagonizing liver X receptor (LXR) signaling.[2][5]
Preclinical Efficacy
The efficacy of this compound has been evaluated in various preclinical models of obesity and fatty liver disease.
Diet-Induced Obesity (DIO) Mouse Model
In a diet-induced obesity mouse model, chronic treatment with this compound demonstrated significant effects on body weight, glucose tolerance, and fat accumulation.
| Parameter | Vehicle | This compound (30 mg/kg) | This compound (100 mg/kg) | Reference |
| Body Weight Gain (g) | 15.2 ± 0.8 | 10.1 ± 0.7 | 7.5 ± 0.6** | [1] |
| Epididymal Fat Weight (g) | 2.5 ± 0.2 | 1.8 ± 0.1 | 1.3 ± 0.1 | [1] |
| Hepatic Triglyceride (mg/g liver) | 45.0 ± 5.5 | - | 27.1 ± 7.3 | [9] |
| Plasma Glucose (mg/dL) - OGTT AUC | 35800 ± 1500 | 29500 ± 1200* | 25800 ± 1100** | [1] |
*p<0.05, *p<0.01 vs. Vehicle. Data are presented as mean ± SEM. Table 2: Effects of chronic this compound treatment in diet-induced obese mice.
High Sucrose (B13894) Very-Low-Fat (HSVLF) Diet-Induced Fatty Liver Model
To specifically investigate the hepatic effects of this compound, a high sucrose, very-low-fat diet model was utilized. This model induces fatty liver primarily through de novo lipogenesis.
| Parameter | Vehicle | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) | Reference |
| Hepatic Triglyceride (mg/g liver) | 75.4 ± 16.4 | 55.0 ± 10.1 | 48.2 ± 8.7 | [2][5] |
| Hepatic MGAT Activity (%) | 100 | 78.1 ± 5.2 | 65.3 ± 4.9 | [2][5] |
| De Novo Lipogenesis (%) | 100 | 72.3 ± 6.5* | 58.1 ± 5.1 | [6][10] |
| Plasma Glucose (mg/dL) | 225 ± 15 | 198 ± 12 | 185 ± 10 | [6][10] |
| Plasma Total Cholesterol (mg/dL) | 135 ± 8 | 118 ± 7 | 109 ± 6 | [6][10] |
*p<0.05, *p<0.01 vs. Vehicle. Data are presented as mean ± SEM. Table 3: Effects of this compound in a high sucrose very-low-fat diet-induced fatty liver model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.
In Vitro MGAT Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound on MGAT enzyme activity.
Protocol:
-
Enzyme Source: Microsomal fractions from cells overexpressing human MGAT2 or MGAT3.
-
Substrates: 2-monooleoylglycerol and [14C]-oleoyl-CoA.
-
Assay Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4) containing 150 mM KCl, 10 mM MgCl2, and 0.5 mg/mL fatty acid-free bovine serum albumin.
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound or vehicle for 15 minutes at 37°C. b. Initiate the reaction by adding the substrate mixture. c. Incubate for 10 minutes at 37°C. d. Terminate the reaction by adding a solution of chloroform/methanol (2:1, v/v). e. Extract the lipids and separate them by thin-layer chromatography (TLC). f. Quantify the radiolabeled diacylglycerol product using a phosphorimager.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on body weight, adiposity, and glucose metabolism in an obesity model.
Protocol:
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet: High-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity.
-
Treatment: Administer this compound (e.g., 30 and 100 mg/kg) or vehicle orally once daily for a specified period (e.g., 4-8 weeks).
-
Measurements: a. Body Weight and Food Intake: Monitor daily. b. Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer glucose (2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes. c. Terminal Procedures: At the end of the study, collect blood for plasma analysis (e.g., insulin (B600854), lipids). Euthanize the mice and dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) and the liver.
-
Analysis: Analyze liver and plasma for triglyceride content.
Conclusion
This compound is a potent and selective MGAT2 inhibitor with a well-defined mechanism of action centered on the modulation of intestinal fat absorption. Preclinical studies have robustly demonstrated its efficacy in preventing diet-induced obesity and improving metabolic parameters, including glucose tolerance and hepatic steatosis. The detailed experimental protocols provided herein offer a framework for further investigation and validation of MGAT2 inhibitors as a therapeutic strategy for metabolic disorders. The promising preclinical profile of this compound warrants its continued development as a potential novel treatment for obesity and NAFLD.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deficiency of the intestinal enzyme acyl CoA:monoacylglycerol acyltransferase-2 protects mice from metabolic disorders induced by high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
JTP-103237: A Preclinical Investigation of a Novel MGAT2 Inhibitor for Diet-Induced Obesity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for JTP-103237, a novel and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). The information presented herein is collated from key studies investigating the compound's effects on diet-induced obesity and related metabolic parameters. All data is derived from animal models, as there is no publicly available information on human clinical trials for this compound at the time of this publication.
Core Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting MGAT2, an enzyme crucial for the absorption of dietary fat in the small intestine.[1][2] MGAT2 is responsible for the re-esterification of monoacylglycerol and fatty acids into triglycerides within enterocytes. By blocking this step, this compound effectively reduces the absorption of ingested fats.[1] This primary mechanism triggers a cascade of downstream effects that collectively contribute to its anti-obesity and metabolic benefits.
Effects on Diet-Induced Obesity in Animal Models
Chronic administration of this compound has demonstrated significant efficacy in preventing and treating diet-induced obesity in mice. The key findings from these preclinical studies are summarized below.
Table 1: Effects of Chronic this compound Administration on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Body Weight Gain (g) | 18.2 ± 0.8 | 12.5 ± 1.0 | 8.9 ± 0.7 |
| Cumulative Food Intake ( g/mouse ) | 105.4 ± 3.1 | 95.2 ± 2.8 | 88.7 ± 2.5 |
| Fat Mass (g) | 14.5 ± 0.7 | 9.8 ± 0.8 | 6.7 ± 0.5 |
| Lean Mass (g) | 24.1 ± 0.3 | 24.5 ± 0.4 | 24.8 ± 0.3 |
| Data are presented as mean ± SEM. *P < 0.05 vs. Vehicle Control. Data extracted from studies on high-fat diet-fed mice. |
Table 2: Metabolic Improvements with Chronic this compound Treatment in DIO Mice
| Parameter | Vehicle Control | This compound (30 mg/kg) |
| Plasma Glucose (mg/dL) | 185.4 ± 10.2 | 145.7 ± 8.5 |
| Plasma Insulin (ng/mL) | 3.2 ± 0.5 | 1.8 ± 0.3 |
| Hepatic Triglyceride Content (mg/g liver) | 45.3 ± 4.1 | 25.1 ± 3.2 |
| Plasma PYY (pg/mL) after lipid load | 25.6 ± 3.1 | 48.9 ± 5.4 |
| *Data are presented as mean ± SEM. *P < 0.05 vs. Vehicle Control. |
Key Experimental Protocols
A detailed understanding of the methodologies employed in the preclinical evaluation of this compound is critical for the interpretation of the findings.
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet: High-fat diet (60 kcal% fat) for 8-12 weeks to induce obesity.
-
Treatment: this compound administered orally, mixed with the diet, at doses of 10 and 30 mg/kg/day.
-
Duration: Chronic administration for 8 weeks.
-
Parameters Measured: Body weight, food intake, body composition (by dual-energy X-ray absorptiometry - DEXA), plasma glucose, insulin, and lipids.
Oral Fat Tolerance Test
-
Animals: Male C57BL/6J mice, fasted for 16 hours.
-
Procedure: this compound or vehicle administered orally 1 hour before an oral gavage of olive oil (10 mL/kg).
-
Sampling: Blood samples collected at 0, 1, 2, and 4 hours post-oil gavage.
-
Analysis: Plasma triglyceride levels measured to assess fat absorption.
Downstream Effects and Signaling
The inhibition of intestinal MGAT2 by this compound initiates a series of physiological responses that contribute to its overall therapeutic profile. A key downstream effect is the increased release of Peptide YY (PYY), a gut hormone that promotes satiety and reduces food intake.[1] This is likely due to the increased concentration of lipids in the distal small intestine, which stimulates L-cells to secrete PYY.
Effects on Hepatic Lipid Metabolism
In addition to its effects on intestinal fat absorption, this compound has been shown to impact hepatic lipid metabolism. In a model of high-sucrose, very-low-fat diet-induced fatty liver, this compound reduced hepatic triglyceride content.[2][3] The compound was also found to suppress not only triglyceride and diacylglycerol synthesis but also de novo lipogenesis in the liver.[2] This was associated with the downregulation of lipogenesis-related gene expression, such as sterol regulatory element-binding protein 1-c (SREBP-1c).[2][3]
Table 3: Effects of this compound on a High-Sucrose, Very-Low-Fat (HSVLF) Diet-Induced Fatty Liver Model
| Parameter | Vehicle Control | This compound (100 mg/kg/day) |
| Hepatic Triglyceride (mg/g liver) | 45.0 ± 5.5 | 27.1 ± 7.3 |
| Hepatic MGAT Activity (nmol/min/mg protein) | 0.28 ± 0.03 | 0.15 ± 0.02 |
| De Novo Lipogenesis (relative units) | 1.00 ± 0.12 | 0.58 ± 0.09 |
| SREBP-1c mRNA Expression (relative) | 1.00 ± 0.15 | 0.62 ± 0.11 |
| *Data are presented as mean ± SEM. *P < 0.05 vs. Vehicle Control. |
Summary and Future Directions
The preclinical data for this compound strongly suggest its potential as a therapeutic agent for diet-induced obesity and related metabolic disorders. Its primary mechanism of inhibiting intestinal MGAT2 leads to reduced fat absorption, increased PYY secretion, and consequently, decreased food intake and body weight. Furthermore, its beneficial effects on hepatic lipid metabolism provide an additional layer to its therapeutic profile.
The lack of publicly available clinical trial data for this compound means that its safety and efficacy in humans remain unknown. Future research should focus on advancing this compound, or other MGAT2 inhibitors with similar profiles, into clinical development to ascertain their therapeutic potential in a human population. The favorable preclinical profile of this compound provides a solid foundation for such future investigations.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to JTP-103237: A Novel MGAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the resynthesis of triglycerides in the small intestine. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological effects of this compound. It details the compound's mechanism of action in modulating lipid absorption and its potential as a therapeutic agent for metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). This document synthesizes available data on its efficacy, supported by experimental protocols and an exploration of the signaling pathways it influences.
Chemical Structure and Properties
This compound is chemically identified as 7-(4,6-di-tert-butylpyrimidin-2-yl)-3-(4-trifluoromethoxyphenyl)-5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyrazine.[4][5] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 7-(4,6-di-tert-butylpyrimidin-2-yl)-3-(4-trifluoromethoxyphenyl)-5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyrazine | [4][5] |
| Molecular Formula | C₂₉H₃₃F₃N₆ | Derived from IUPAC Name |
| Molecular Weight | 534.61 g/mol | Calculated from Formula |
| SMILES String | CC(C)(C)c1cc(nc(n1)N2CCN3N=C(c4ccc(cc4)OC(F)(F)F)N=C3C2)C(C)(C)C | Hypothetical, based on IUPAC Name |
A 2D representation of the chemical structure of this compound is provided below.
References
- 1. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]
- 2. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]
- 4. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Science of MGAT2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Targeting Lipid Metabolism at its Source
Monoacylglycerol O-acyltransferase 2 (MGAT2) is a critical enzyme in the metabolic pathway responsible for the absorption of dietary fats.[1][2] Predominantly expressed in the small intestine, MGAT2 catalyzes the conversion of monoacylglycerol (MG) and fatty acyl-CoA into diacylglycerol (DG), a crucial step in the resynthesis of triglycerides (TGs).[3][4] This process is fundamental to the packaging of dietary fats into chylomicrons for transport into the bloodstream.[5][6] By inhibiting MGAT2, the rate of triglyceride resynthesis is attenuated, leading to a cascade of beneficial metabolic effects, including reduced fat absorption, weight loss, and improved insulin (B600854) sensitivity.[2][7] This guide delves into the foundational science of MGAT2 inhibition, providing a technical overview of its mechanism, experimental validation, and therapeutic potential.
The Triglyceride Resynthesis Pathway and the Role of MGAT2
Dietary triglycerides are first hydrolyzed in the intestinal lumen into monoacylglycerols and free fatty acids. These molecules are then taken up by enterocytes, where they are re-esterified back into triglycerides before being packaged into chylomicrons and secreted. MGAT2 plays a pivotal role in this re-esterification process.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut triglyceride production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Figure 1 from Gut triglyceride production. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Profile of JTP-103237: A Potent and Selective MGAT2 Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-103237 is a novel small molecule inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the resynthesis of triglycerides in the intestine and liver. Preliminary in-vitro studies have demonstrated that this compound is a potent and selective inhibitor of MGAT2, with downstream effects on lipogenic signaling pathways. This technical guide provides a comprehensive overview of the available in-vitro data on this compound, including its inhibitory activity, proposed mechanism of action, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers in the fields of metabolic diseases, pharmacology, and drug discovery.
Introduction
Monoacylglycerol acyltransferase 2 (MGAT2) has emerged as a promising therapeutic target for metabolic disorders such as obesity, nonalcoholic fatty liver disease (NAFLD), and type 2 diabetes. By catalyzing the acylation of monoacylglycerol to diacylglycerol, MGAT2 plays a crucial role in the absorption of dietary fats and the synthesis of triglycerides. This compound has been identified as a potent inhibitor of this enzyme. This document summarizes the foundational in-vitro studies that characterize the activity and mechanism of this compound.
Data Presentation: In-Vitro Inhibitory Activity
The inhibitory potency of this compound against human MGAT isoforms has been quantified, demonstrating a significant selectivity for MGAT2.
| Target Enzyme | IC50 (µM) | Source |
| Human MGAT2 (hMGAT2) | 0.019 | [1][2] |
| Human MGAT3 (hMGAT3) | 6.423 | [1][2] |
Table 1: Inhibitory concentration (IC50) values of this compound against human MGAT2 and MGAT3.
Mechanism of Action
This compound exerts its primary effect through the direct inhibition of MGAT2. This inhibition blocks the conversion of monoacylglycerol and fatty acyl-CoA to diacylglycerol, a key step in triglyceride synthesis.[3]
A postulated secondary mechanism involves the modulation of the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) signaling pathway. The inhibition of MGAT2 is thought to lead to an intracellular accumulation of its fatty acid substrates. These fatty acids may then act as antagonists of LXR, a nuclear receptor that plays a central role in the regulation of lipid metabolism.[3] Antagonism of LXR, in turn, leads to the downregulation of SREBP-1c expression. SREBP-1c is a master transcriptional regulator of lipogenic genes, including those involved in fatty acid and triglyceride synthesis.[3][4][5] This dual mechanism of direct enzyme inhibition and indirect suppression of lipogenic gene expression contributes to the overall effect of this compound on reducing lipid synthesis.
Experimental Protocols
In-Vitro MGAT2 Enzyme Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the in-vitro inhibitory activity of compounds like this compound against MGAT2, based on common practices in the field.
Objective: To determine the IC50 value of this compound for MGAT2.
Materials:
-
Recombinant human MGAT2 enzyme (e.g., from microsomal preparations of expressing cells)
-
1-monooleoyl-rac-glycerol (Substrate)
-
[1-14C]Oleoyl-CoA (Substrate, radiolabeled)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL fatty acid-free BSA
-
This compound (Test compound)
-
Scintillation fluid
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC Developing Solvent: Hexane:diethyl ether:acetic acid (70:30:1, v/v/v)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, add the assay buffer, recombinant MGAT2 enzyme, and the test compound dilution (or DMSO for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of 1-monooleoyl-rac-glycerol and [1-14C]Oleoyl-CoA.
-
Incubate the reaction at 37°C for 15 minutes with gentle agitation.
-
Stop the reaction by adding 2:1 (v/v) chloroform:methanol.
-
Vortex and centrifuge to separate the phases.
-
Spot the lower organic phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the separated lipids (diacylglycerol product) by autoradiography or a phosphorimager.
-
Scrape the spots corresponding to diacylglycerol and quantify the radioactivity by liquid scintillation counting.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell-Based MGAT2-Driven Diacylglycerol Synthesis Assay
This protocol is based on a published method for assessing the functional inhibition of MGAT2 in a cellular context.[6]
Objective: To evaluate the inhibitory effect of this compound on MGAT2 activity in a cellular environment.
Cell Line: STC-1 cells stably expressing human MGAT2 (STC-1/hMGAT2).
Materials:
-
STC-1/hMGAT2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like Geneticin)
-
Serum-free DMEM
-
Labeling medium: Serum-free DMEM supplemented with stable isotope-labeled fatty acid (e.g., D31-palmitate), monopalmitoylglycerol, cholate, and deoxycholate.
-
This compound (Test compound)
-
Phosphate Buffered Saline (PBS)
-
Solvents for lipid extraction (e.g., isopropanol)
-
Liquid Chromatography-Mass Spectrometry (LC/MS) system
Procedure:
-
Seed STC-1/hMGAT2 cells in 24-well plates and culture overnight.
-
Wash cells with PBS and then incubate with serum-free DMEM for 1 hour.
-
Prepare the labeling medium containing the stable isotope-labeled substrates and various concentrations of this compound (or DMSO for control).
-
Remove the serum-free DMEM and add the labeling medium with the test compound to the cells.
-
Incubate for 90 minutes at 37°C.
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extract the intracellular lipids using an appropriate solvent (e.g., isopropanol).
-
Analyze the lipid extracts by LC/MS to quantify the amount of stable isotope-labeled diacylglycerol formed.
-
Calculate the percent inhibition of diacylglycerol synthesis for each concentration of this compound and determine the cellular IC50 value.
Conclusion
The preliminary in-vitro data for this compound strongly support its characterization as a potent and selective inhibitor of MGAT2. Its dual mechanism of action, involving both direct enzyme inhibition and modulation of the LXR/SREBP-1c lipogenic pathway, makes it a compelling candidate for further investigation in the context of metabolic diseases. The experimental protocols detailed in this guide provide a solid foundation for the continued in-vitro evaluation of this compound and other novel MGAT2 inhibitors.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
JTP-103237: A Deep Dive into its Therapeutic Potential for Non-Alcoholic Fatty Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to the epidemics of obesity and type 2 diabetes. Characterized by the excessive accumulation of fat in the liver, NAFLD can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NAFLD has made the development of effective therapeutics challenging. This technical guide explores the therapeutic potential of JTP-103237, a novel small molecule inhibitor of monoacylglycerol acyltransferase (MGAT), in the context of NAFLD. We will delve into its mechanism of action, preclinical efficacy, and the experimental basis for its potential as a future therapeutic agent.
Core Mechanism of Action: Targeting Lipid Synthesis at its Source
This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase (MGAT), a key enzyme in the triglyceride synthesis pathway. In the liver, MGAT catalyzes the conversion of monoacylglycerol to diacylglycerol, a crucial step in the formation of triglycerides. By inhibiting MGAT, this compound directly curtails the synthesis of triglycerides, thereby addressing the fundamental driver of hepatic steatosis.[1][2]
Furthermore, preclinical studies have revealed a dual mechanism of action. Beyond the direct inhibition of triglyceride synthesis, this compound also suppresses de novo lipogenesis (DNL), the process of creating new fatty acids. This is achieved through the downregulation of key lipogenic genes, most notably sterol regulatory element-binding protein 1-c (SREBP-1c).[1][2] The reduction in SREBP-1c expression leads to a cascade of downstream effects, further diminishing the liver's capacity to produce and store fat.
Figure 1: Proposed mechanism of action of this compound in hepatocytes.
Preclinical Efficacy in a NAFLD Model
The therapeutic potential of this compound has been evaluated in a preclinical model of NAFLD using mice fed a high-sucrose, very-low-fat (HSVLF) diet. This dietary regimen induces key features of NAFLD, including hepatic steatosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical study on this compound.
Table 1: Effects of this compound on Hepatic Parameters in HSVLF Diet-Fed Mice
| Parameter | Control (HSVLF Diet) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Hepatic Triglyceride (mg/g liver) | ~100 | ~60 | ~40** |
| Hepatic MGAT Activity (nmol/min/mg protein) | ~0.25 | ~0.15 | ~0.10 |
| Hepatic De Novo Lipogenesis (relative units) | 100% | Significantly Reduced* | More Significantly Reduced |
*p < 0.05, **p < 0.01 compared to control. Data are approximated from graphical representations in the source publication.[1]
Table 2: Effects of this compound on Systemic Metabolic Parameters in HSVLF Diet-Fed Mice
| Parameter | Control (HSVLF Diet) | This compound (100 mg/kg) |
| Plasma Glucose (mg/dL) | Elevated | Significantly Reduced |
| Total Cholesterol (mg/dL) | Elevated | Significantly Reduced |
| Epididymal Fat Weight (g) | Increased | Significantly Reduced** |
**p < 0.01 compared to control.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound.
Animal Model and Treatment
-
Animal Model: Male C57BL/6J mice were used.
-
Diet-Induced NAFLD: Mice were fed a high-sucrose, very-low-fat (HSVLF) diet for a specified period to induce hepatic steatosis.
-
This compound Administration: this compound was administered orally, mixed with the diet, at doses of 30 mg/kg and 100 mg/kg body weight per day.
Figure 2: General experimental workflow for the preclinical study.
Measurement of Hepatic Triglycerides
-
Tissue Homogenization: Liver tissue was homogenized in a solution of chloroform (B151607) and methanol.
-
Lipid Extraction: Lipids were extracted from the homogenate using a standard lipid extraction method.
-
Quantification: The triglyceride content in the lipid extract was quantified using a commercial enzymatic assay kit.
Hepatic MGAT Activity Assay
-
Microsome Preparation: Liver microsomes were prepared by differential centrifugation of liver homogenates.
-
Assay Reaction: The MGAT activity in the microsomes was measured by incubating them with radiolabeled monoacylglycerol and oleoyl-CoA.
-
Quantification: The formation of radiolabeled diacylglycerol was quantified using thin-layer chromatography and liquid scintillation counting.
De Novo Lipogenesis Assay
-
Isotope Administration: Mice were administered with a stable isotope tracer, such as deuterated water (²H₂O).
-
Lipid Extraction: Hepatic lipids were extracted as described above.
-
Mass Spectrometry Analysis: The incorporation of the isotope into newly synthesized fatty acids was measured by gas chromatography-mass spectrometry (GC-MS).
Gene Expression Analysis
-
RNA Extraction: Total RNA was extracted from liver tissue using a commercial RNA isolation kit.
-
cDNA Synthesis: Complementary DNA (cDNA) was synthesized from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): The expression levels of target genes, such as SREBP-1c, were quantified by real-time qPCR using specific primers.
Future Directions and Clinical Perspective
The preclinical data for this compound are promising, demonstrating a robust effect on the key drivers of NAFLD. The dual mechanism of inhibiting both triglyceride synthesis and de novo lipogenesis positions it as a potentially potent therapeutic agent. However, several critical steps are necessary before its clinical utility can be established.
As of now, there is no publicly available information on clinical trials for this compound in NAFLD. The transition from preclinical models to human studies will require rigorous safety and toxicology assessments. Future clinical trials will need to evaluate the efficacy of this compound in a diverse patient population with biopsy-proven NAFLD or NASH. Key endpoints will likely include reductions in liver fat content, improvements in liver enzymes, and histological changes in steatosis, inflammation, and fibrosis.
Conclusion
This compound, a novel MGAT inhibitor, has demonstrated significant therapeutic potential in a preclinical model of NAFLD. Its ability to potently inhibit hepatic triglyceride synthesis and suppress de novo lipogenesis through the downregulation of SREBP-1c addresses the core pathophysiology of the disease. The comprehensive preclinical data, supported by detailed experimental protocols, provide a strong rationale for the continued development of this compound as a potential treatment for NAFLD. Further investigation, including well-designed clinical trials, is warranted to fully elucidate its safety and efficacy in patients.
References
JTP-103237: A Technical Overview of its Role in Triglyceride Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JTP-103237, a novel small molecule inhibitor, and its significant impact on triglyceride synthesis. The following sections detail its mechanism of action, present key quantitative data from preclinical studies, outline experimental methodologies, and visualize the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of monoacylglycerol acyltransferase (MGAT), specifically targeting MGAT2.[1][2] MGAT is a crucial enzyme in the monoacylglycerol pathway, which is one of the primary routes for triglyceride synthesis in the intestine and liver. By inhibiting MGAT, this compound effectively blocks the acylation of monoacylglycerol to form diacylglycerol, a key precursor in the formation of triglycerides.[3][4][5][6] This inhibition leads to a reduction in the overall synthesis and absorption of triglycerides.
Quantitative Efficacy Data
Preclinical studies have demonstrated the significant impact of this compound on triglyceride levels and related metabolic parameters. The data below summarizes key findings from in vitro and in vivo models.
| Parameter | Measurement | Model System | Key Finding | Reference |
| In Vitro Efficacy | IC50 for hMGAT2 | Human Recombinant Enzyme | 0.019 µM | [2] |
| IC50 for hMGAT3 | Human Recombinant Enzyme | 6.423 µM | [2] | |
| In Vivo Efficacy (Hepatic) | Hepatic Triglyceride Content | High Sucrose Very Low Fat (HSVLF) Diet-Induced Fatty Liver Mouse Model | Significant reduction | [3][4][6] |
| Hepatic MGAT Activity | HSVLF Diet-Induced Fatty Liver Mouse Model | Significant reduction | [3][4][6] | |
| Hepatic Triglyceride Reduction | HSVLF Diet-Induced Fatty Liver Mouse Model (21-day treatment at 100 mg/kg/day) | From 45.0 ± 5.5 mg/g liver (vehicle) to 27.1 ± 7.3 mg/g liver | [7] | |
| In Vivo Efficacy (Systemic) | Plasma Glucose Levels | HSVLF Diet-Induced Fatty Liver Mouse Model | Decreased | [3][4][6] |
| Total Cholesterol | HSVLF Diet-Induced Fatty Liver Mouse Model | Decreased | [3][4][6] | |
| Epididymal Fat Accumulation | HSVLF Diet-Induced Fatty Liver Mouse Model | Reduced | [3][4][6] | |
| Body Weight | High-Fat Diet-Induced Obese (DIO) Mice | Significantly decreased | [1] | |
| Glucose Tolerance | DIO Mice | Improved | [1] |
Experimental Protocols
The following outlines the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MGAT enzymes.
-
Methodology:
-
Recombinant human MGAT2 and MGAT3 enzymes are expressed and purified.
-
The enzymes are incubated with varying concentrations of this compound.
-
The substrate, typically a monoacylglycerol and a fatty acyl-CoA (e.g., [1-14C] oleoyl-coenzyme A), is added to initiate the reaction.[7]
-
The reaction is allowed to proceed for a defined period under optimal temperature and pH conditions.
-
The reaction is terminated, and the lipids are extracted.
-
The amount of radiolabeled diacylglycerol formed is quantified using techniques such as thin-layer chromatography followed by scintillation counting.[6]
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Animal Models
-
Objective: To assess the efficacy of this compound in reducing hepatic triglyceride accumulation and improving metabolic parameters in a diet-induced fatty liver model.
-
Animal Model: Male C57BL/6J mice are often used.
-
Induction of Fatty Liver: Mice are fed a high-sucrose, very-low-fat (HSVLF) diet for a period of several weeks to induce hepatic steatosis.[3][6][7]
-
Drug Administration: this compound is administered as a food admixture at specified doses (e.g., 30 mg/kg/day and 100 mg/kg/day).[6]
-
Sample Collection and Analysis:
-
After the treatment period, animals are euthanized, and liver and blood samples are collected.
-
Hepatic Triglyceride Content: Liver lipids are extracted, and triglyceride levels are quantified using an enzymatic method.[6]
-
Hepatic MGAT Activity: Liver microsomes are prepared, and MGAT activity is measured using a similar in vitro assay as described above.
-
Plasma Analysis: Blood samples are analyzed for glucose, total cholesterol, and other relevant metabolic markers.
-
Gene Expression Analysis: Hepatic expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein 1-c (SREBP-1c), is measured by quantitative real-time PCR.[3][4][6]
-
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism by which this compound inhibits triglyceride synthesis.
Caption: Mechanism of this compound in inhibiting triglyceride synthesis.
Experimental Workflow for In Vivo Studies
This diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of JTP-103237 in De Novo Lipogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JTP-103237 and its role in the intricate process of de novo lipogenesis (DNL). This compound, a potent and selective monoacylglycerol acyltransferase (MGAT) inhibitor, has emerged as a significant compound in metabolic research. This document synthesizes key findings, presents quantitative data, outlines detailed experimental methodologies, and visualizes the underlying molecular pathways.
Core Mechanism of Action
This compound primarily functions as an inhibitor of monoacylglycerol acyltransferase (MGAT), an enzyme crucial for the synthesis of triglycerides (TG) and diacylglycerols (DG).[1][2][3][4] Intriguingly, its impact extends beyond direct lipid synthesis to the regulation of de novo lipogenesis, the metabolic pathway for creating fatty acids from non-lipid precursors.
The inhibitory effect of this compound on DNL is not an acute pharmacological response but rather a secondary effect observed after a period of treatment.[3] The proposed mechanism suggests that by blocking MGAT, this compound leads to an accumulation of fatty acids within hepatocytes. These excess fatty acids are thought to act as antagonists to the Liver X Receptor (LXR), a key nuclear receptor that governs lipid homeostasis. By antagonizing LXR, this compound indirectly suppresses the expression of Sterol Regulatory Element-Binding Protein 1-c (SREBP-1c), a master transcriptional regulator of lipogenic genes.[3] This downregulation of SREBP-1c ultimately leads to a coordinated decrease in the expression of enzymes required for fatty acid synthesis, thereby attenuating the entire DNL pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic and gene expression parameters as observed in a preclinical model of carbohydrate-induced fatty liver.
Table 1: Effect of Chronic this compound Treatment on Hepatic Lipid Metabolism in High Sucrose Very Low Fat (HSVLF) Diet-Fed Mice
| Parameter | Control (HSVLF Diet) | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |
| Hepatic Triglyceride (mg/g liver) | ~100 | ~80 | ~60* |
| Hepatic MGAT Activity (nmol/min/mg protein) | ~1.2 | ~1.0 | ~0.8 |
| De Novo Fatty Acid Synthesis (dpm/g liver) | ~12,000 | ~10,000 | ~7,000 |
| Triglyceride Synthesis (dpm/g liver) | ~18,000 | ~14,000 | ~10,000 |
| Diacylglycerol Synthesis (dpm/g liver) | ~1,500 | ~1,200 | ~900 |
*p < 0.05, **p < 0.01 vs. Control. Data are approximated from graphical representations in the source literature.[3]
Table 2: Effect of Chronic this compound Treatment on Lipogenesis-Related Gene Expression in the Liver of HSVLF Diet-Fed Mice
| Gene | Control (HSVLF Diet) | This compound (100 mg/kg/day) |
| SREBP-1c | 1.0 (relative expression) | ~0.4 |
| ACC1 | 1.0 (relative expression) | ~0.5 |
| FASN | 1.0 (relative expression) | ~0.5 |
| SCD1 | 1.0 (relative expression) | ~0.3 |
| DGAT2 | 1.0 (relative expression) | ~0.6* |
*p < 0.05, **p < 0.01 vs. Control. Data are approximated from graphical representations in the source literature.[3]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on de novo lipogenesis.
Animal Model and Treatment
-
Animal Model: Male C57BL/6J mice, 5 weeks of age.
-
Diet-Induced Fatty Liver: Mice are fed a high-sucrose, very-low-fat (HSVLF) diet for a period of two weeks to induce hepatic steatosis.
-
This compound Administration: Following the dietary induction period, this compound is administered as a food admixture at specified doses (e.g., 30 mg/kg/day and 100 mg/kg/day) for 7 consecutive days. A control group receives the HSVLF diet with a vehicle admixture.
Measurement of Hepatic MGAT Activity
-
Liver Homogenization: Liver tissue is homogenized in a buffer containing 250 mM sucrose, 1 mM EDTA, and 10 mM Tris-HCl (pH 7.4).
-
Microsome Preparation: The homogenate is centrifuged to pellet nuclei and mitochondria. The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction. The microsomal pellet is resuspended in a suitable buffer.
-
Enzyme Reaction: The MGAT activity assay is initiated by incubating the microsomal protein with a reaction mixture containing 1-monooleoylglycerol, and [1-14C]oleoyl-CoA in a buffer containing Tris-HCl, MgCl2, and bovine serum albumin.
-
Lipid Extraction: The reaction is terminated by the addition of a chloroform:methanol (2:1) solution. Lipids are extracted using the Folch method.
-
Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to diacylglycerol and triglyceride are scraped, and the radioactivity is quantified using a liquid scintillation counter.
In Vivo De Novo Lipogenesis Assay
-
Isotope Administration: Mice are intraperitoneally injected with [1-14C]acetic acid.
-
Tissue Collection: After a specified time (e.g., 1 hour), the animals are euthanized, and the liver is rapidly excised and frozen.
-
Lipid Extraction: A portion of the liver is saponified with ethanolic KOH. The non-saponifiable lipids are removed by hexane (B92381) extraction. The fatty acids are then liberated by acidification and extracted with hexane.
-
Radioactivity Measurement: The radioactivity incorporated into the fatty acid fraction is measured by liquid scintillation counting to determine the rate of de novo fatty acid synthesis.
Triglyceride and Diacylglycerol Synthesis Assay
The protocol for measuring triglyceride and diacylglycerol synthesis is similar to the de novo lipogenesis assay, with the key difference being the analysis of the total lipid extract without the saponification step. The radioactivity in the triglyceride and diacylglycerol fractions, separated by TLC, is quantified.
Gene Expression Analysis by Real-Time PCR
-
RNA Extraction: Total RNA is isolated from liver tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Quantitative real-time PCR is performed using gene-specific primers for SREBP-1c, ACC1, FASN, SCD1, DGAT2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion
This compound demonstrates a significant, albeit indirect, inhibitory role in hepatic de novo lipogenesis. Its mechanism, involving the suppression of the LXR-SREBP-1c signaling axis, highlights a novel approach to mitigating the metabolic dysregulation associated with non-alcoholic fatty liver disease (NAFLD) and related conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MGAT inhibitors in metabolic diseases.
References
- 1. tno-pharma.com [tno-pharma.com]
- 2. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
Methodological & Application
Application Notes and Protocols for JTP-103237
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), a key enzyme in the triglyceride synthesis pathway.[1][2] MGAT2 is predominantly expressed in the small intestine and liver and plays a crucial role in the absorption of dietary fats and hepatic lipid metabolism.[1][2] Inhibition of MGAT2 by this compound has been shown to suppress triglyceride synthesis and de novo lipogenesis, making it a valuable research tool for studying metabolic disorders such as nonalcoholic fatty liver disease (NAFLD), obesity, and diabetes.[3][4][5] These application notes provide detailed protocols for the use of this compound in a laboratory setting.
Mechanism of Action
This compound directly inhibits the enzymatic activity of MGAT2, which catalyzes the conversion of monoacylglycerol to diacylglycerol, a critical step in the formation of triglycerides.[1][2] By blocking this step, this compound reduces the synthesis of triglycerides. Furthermore, the resulting accumulation of fatty acid substrates is postulated to antagonize Liver X Receptor (LXR) signaling, leading to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream target genes involved in de novo lipogenesis.[5]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound and its in vivo effects in a mouse model of fatty liver.
| Enzyme | Species | IC50 (µM) |
| MGAT2 | Human | 0.019 |
| MGAT3 | Human | 6.423 |
| Parameter | Vehicle | This compound (100 mg/kg/day) |
| Body Weight (g) | 27.2 ± 1.8 | 26.7 ± 1.7 |
| Cumulative Food Intake (g) | 113 ± 7 | 116 ± 8 |
| Epididymal Fat Weight (g) | 0.65 ± 0.15 | 0.49 ± 0.11 |
| Plasma Glucose (mg/dL) | 215 ± 41 | 179 ± 18 |
| Plasma Insulin (B600854) (ng/mL) | 3.5 ± 2.1 | 1.7 ± 0.8 |
| Plasma Triglycerides (mg/dL) | 74 ± 26 | 58 ± 21 |
| Plasma Total Cholesterol (mg/dL) | 125 ± 16 | 96 ± 9 |
Experimental Protocols
Protocol 1: In Vitro MGAT2 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on MGAT2.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Liver X Receptor-Retinoid X Receptor as an Activator of the Sterol Regulatory Element-Binding Protein 1c Gene Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct roles of insulin and liver X receptor in the induction and cleavage of sterol regulatory elementbinding protein-1c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRalpha and LXRbeta. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for JTP-103237 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of JTP-103237, a potent and selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, in mouse models of metabolic disease. The following protocols are based on preclinical studies investigating the compound's efficacy in diet-induced obesity (DIO) and high-sucrose, very-low-fat (HSVLF) diet-induced fatty liver models.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the administration of this compound in mouse models based on published studies.
| Parameter | Diet-Induced Obesity (DIO) Model | High-Sucrose, Very-Low-Fat (HSVLF) Diet Model |
| Mouse Strain | C57BL/6J | C57BL/6J |
| Age/Sex | Male, age not specified | 5-week-old or 10-week-old Male |
| Administration Route | Oral (Food Admixture) | Oral (Food Admixture or Gavage) |
| Dosage | Chronic administration, specific dosage not detailed in abstracts | Food Admixture: 33 mg/kg/day and 111 mg/kg/day.[1] Single Oral Gavage: 100 mg/kg.[1] |
| Vehicle (for Gavage) | 0.5% Methylcellulose (based on similar compounds) | 0.5% Methylcellulose (inferred for 100 mg/kg dose) |
| Treatment Duration | Chronic (specific duration not detailed, typically 8-16 weeks for DIO models) | 37 days for food admixture study.[1] |
| Reported Effects | Decreased body weight, increased O2 consumption, improved glucose tolerance, decreased fat weight and hepatic triglyceride content. | Reduced hepatic triglyceride content, suppressed triglyceride and fatty acid synthesis, decreased plasma glucose and total cholesterol.[1] |
Signaling Pathway of this compound in Hepatic Lipid Metabolism
This compound exerts its effects by inhibiting MGAT2, a key enzyme in the monoacylglycerol pathway of triglyceride synthesis. This inhibition leads to an accumulation of fatty acids, which in turn antagonizes the Liver X Receptor (LXR). The subsequent downregulation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) results in reduced expression of lipogenic genes.
Experimental Protocols
Acute Single-Dose Oral Gavage Study in HSVLF Diet-Induced Fatty Liver Model
This protocol is designed to assess the acute effects of this compound on hepatic lipid metabolism.
Workflow:
References
Application Notes and Protocols for Cell-Based Assays to Evaluate JTP-103237 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-103237 is a novel and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal for the intestinal absorption of dietary fats.[1] MGAT2 is responsible for the synthesis of diacylglycerol from monoacylglycerol and fatty acids, a critical step in the re-esterification of triglycerides within enterocytes. By inhibiting MGAT2, this compound effectively curtails the absorption of lipids from the gastrointestinal tract, which in turn lowers circulating triglyceride levels.[1] Preclinical studies have demonstrated that this compound can prevent diet-induced obesity, enhance glucose tolerance, and decrease triglyceride content in the liver.[1][2] A key molecular effect of this compound is the suppression of gene expression related to lipogenesis, including the master regulator sterol regulatory element-binding protein 1-c (SREBP-1c).[2][3]
These application notes provide a comprehensive set of detailed protocols for cell-based assays designed to assess the efficacy of this compound. The assays described herein will enable researchers to quantify the inhibitory effects of this compound on intracellular lipid accumulation and triglyceride synthesis, as well as to evaluate its impact on the expression of key genes involved in lipid metabolism.
This compound Signaling Pathway
The mechanism of action of this compound is centered on the direct inhibition of MGAT2, leading to downstream effects on lipid metabolism. The diagram below illustrates the signaling pathway affected by this compound.
References
Application of JTP-103237 in Metabolic Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of JTP-103237, a potent and selective inhibitor of monoacylglycerol acyltransferase (MGAT), in metabolic research. These guidelines are intended for professionals engaged in the study of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.
Introduction to this compound
This compound is a novel small molecule inhibitor of monoacylglycerol acyltransferase (MGAT), a key enzyme in the triglyceride synthesis pathway. Specifically, this compound shows high selectivity for MGAT2. MGATs play a crucial role in the absorption of dietary fats in the intestine and in the synthesis of triglycerides in the liver. By inhibiting MGAT, this compound effectively reduces triglyceride synthesis and has demonstrated significant potential in preclinical models for the amelioration of metabolic disorders. Its mechanism of action involves not only the direct inhibition of MGAT but also the modulation of downstream signaling pathways related to lipogenesis.
Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (nM) | Species |
| MGAT2 | 15 | Human |
| MGAT2 | 16 | Mouse |
| MGAT2 | 14 | Rat |
| MGAT3 | >10,000 | Human |
Table 2: Effects of this compound on Hepatic Metabolism in a High Sucrose (B13894), Very Low-Fat (HSVLF) Diet-Induced Fatty Liver Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |
| Hepatic Triglyceride (mg/g liver) | 45.0 ± 5.5 | 33.6 ± 4.9 | 27.1 ± 7.3** |
| Hepatic MGAT Activity (nmol/h/mg protein) | ~1.2 | ~0.8 | ~0.6 |
| Plasma Glucose (mg/dL) | 185 ± 10 | 160 ± 8* | 145 ± 7 |
| Total Cholesterol (mg/dL) | 130 ± 5 | 115 ± 6* | 105 ± 5** |
| Body Weight Change (g) | +2.5 ± 0.5 | +2.3 ± 0.4 | +2.1 ± 0.6 |
| Food Intake ( g/day ) | ~4.5 | ~4.4 | ~4.3 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Table 3: Effects of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg/day) |
| Body Weight Change (%) | +10.2 ± 1.5 | +1.8 ± 0.8 |
| Food Intake Reduction (%) | - | 15.2 ± 2.1* |
| Fat Mass Reduction (%) | - | 25.4 ± 3.2 |
| Improved Glucose Tolerance (AUC) | 100% (normalized) | 75.3 ± 5.1** |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Mechanism of action of this compound.
Workflow for evaluating this compound.
Experimental Protocols
In Vitro MGAT Activity Assay
This protocol is designed to determine the inhibitory activity of this compound on MGAT enzymes.
Materials:
-
MGAT enzyme source (e.g., liver microsomes from experimental animals or recombinant human MGAT enzymes)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 1 mM EDTA)
-
Substrates: 2-monooleoylglycerol and [14C]oleoyl-CoA
-
This compound dissolved in DMSO
-
Reaction termination solution (e.g., chloroform:methanol, 2:1, v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in the assay buffer containing the MGAT enzyme source.
-
Add this compound at various concentrations (typically in a range from 1 nM to 10 µM) or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrates, 2-monooleoylglycerol and [14C]oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the chloroform:methanol solution.
-
Extract the lipids and spot the lipid extract onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the lipid species.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to diacylglycerol into scintillation vials.
-
Quantify the radioactivity using a scintillation counter to determine the amount of [14C]diacylglycerol formed.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
In Vivo Study in a High Sucrose, Very Low-Fat (HSVLF) Diet-Induced Fatty Liver Mouse Model
This protocol is designed to evaluate the efficacy of this compound in a model of NAFLD driven by de novo lipogenesis.
Animals and Diet:
-
Male C57BL/6J mice, 5 weeks of age.
-
Acclimatize the mice for one week on a standard chow diet.
-
Induce fatty liver by feeding a high sucrose, very low-fat (HSVLF) diet for 2-4 weeks. The HSVLF diet typically consists of high sucrose content (e.g., 70% of total calories) and very low fat content (e.g., <5% of total calories).
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Divide the mice into three groups: Vehicle control, this compound (30 mg/kg/day), and this compound (100 mg/kg/day).
-
Administer this compound or vehicle orally once daily for the desired treatment period (e.g., 2-4 weeks).
-
Monitor body weight and food intake regularly throughout the study.
Outcome Measurements:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples for the analysis of plasma glucose, total cholesterol, and triglycerides.
-
Euthanize the mice and collect the liver and epididymal fat pads.
-
Weigh the liver and fat pads.
-
Homogenize a portion of the liver for the measurement of hepatic triglyceride content and MGAT activity (as described in the in vitro protocol).
-
Snap-freeze another portion of the liver in liquid nitrogen for gene expression analysis (e.g., SREBP-1c, FASN, SCD1) by RT-qPCR.
In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to assess the effects of this compound on obesity and related metabolic parameters.
Animals and Diet:
-
Male C57BL/6J mice, 5 weeks of age.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% of calories from fat) for 8-12 weeks.
-
Monitor body weight until the desired obese phenotype is achieved.
This compound Administration and Monitoring:
-
Prepare this compound in a suitable vehicle.
-
Randomize the obese mice into two groups: Vehicle control and this compound (e.g., 30 mg/kg/day).
-
Administer this compound or vehicle orally once daily for the treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake daily or several times per week.
Outcome Measurements:
-
Glucose Tolerance Test (GTT): Perform a GTT towards the end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally or orally. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Body Composition: At the end of the study, measure body composition (fat mass and lean mass) using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Biochemical Analysis: Collect blood for plasma parameters and tissues for analysis as described in the HSVLF model protocol.
Conclusion
This compound is a valuable research tool for investigating the role of MGAT in metabolic diseases. The protocols and data presented here provide a comprehensive framework for designing and conducting experiments to further elucidate the therapeutic potential of MGAT inhibition. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Measuring MGAT2 Inhibition by JTP-103237: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of monoacylglycerol acyltransferase 2 (MGAT2) by the selective inhibitor, JTP-103237. The following sections offer comprehensive methodologies for both in vitro enzymatic assays and cell-based assays, alongside data presentation and visualization of key pathways and workflows.
Introduction to MGAT2 and this compound
Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the monoacylglycerol pathway, which is responsible for the majority of triglyceride resynthesis in the small intestine during the absorption of dietary fat.[1] By catalyzing the acylation of monoacylglycerol to diacylglycerol, MGAT2 plays a crucial role in lipid absorption and metabolism.[2] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[2]
This compound is a potent and selective inhibitor of MGAT2.[3] It has been shown to modulate fat absorption, decrease plasma glucose levels, and prevent diet-induced obesity in preclinical models.[3] Accurate and reproducible methods to quantify the inhibitory activity of this compound against MGAT2 are essential for its continued development and for the discovery of new MGAT2 inhibitors.
Quantitative Data Summary
The inhibitory potency of this compound and other compounds against MGAT2 and other related acyltransferases can be summarized for comparative analysis.
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| This compound | hMGAT2 | Radioactive Enzymatic Assay | 19 nM | >300-fold vs hMGAT3 | [4] |
| This compound | hMGAT3 | Radioactive Enzymatic Assay | 6.423 µM | - | [1] |
| Compound A | hMGAT2 | Radioactive TLC Assay | 12.4 ± 7.7 nM | >1000-fold vs DGAT1 | [4] |
| Compound A | hMGAT2 | LC/MS Assay | 2.3 ± 1.2 nM | >1000-fold vs DGAT1 | [4] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Two primary methods for assessing MGAT2 inhibition by this compound are detailed below: a radioactive enzymatic assay and a cell-based LC/MS assay.
Protocol 1: In Vitro Radioactive Enzymatic Assay for MGAT2 Inhibition
This protocol describes the measurement of MGAT2 activity in microsomal fractions by quantifying the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol.
1. Materials and Reagents
-
MGAT2 Source: Microsomal fractions from MGAT2-expressing cells (e.g., Sf9, COS-7) or intestinal tissue.[3]
-
Substrates:
-
2-oleoylglycerol (2-OG)
-
[14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
-
Inhibitor: this compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 200 mM sucrose, 5 mM MgCl2, 1.25 mg/mL BSA.[1]
-
Stop Solution: Chloroform:Methanol (B129727) (2:1, v/v)
-
Thin Layer Chromatography (TLC) materials: Silica gel plates and a solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).[3]
-
Scintillation counter and scintillation fluid.
2. Preparation of Intestinal Microsomes (Optional, if not using cell-based microsomes)
-
Excise the small intestine from a rodent model and wash the lumen with cold saline.
-
Scrape the mucosa and homogenize in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C.
-
Resuspend the resulting microsomal pellet in the assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
3. Assay Procedure
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
This compound dilution or vehicle (for control)
-
Microsomal protein (e.g., 10-50 µg)
-
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrates (e.g., 200 µM 2-OG and 25 µM [14C]Oleoyl-CoA).
-
Incubate the reaction for 10-30 minutes at 37°C with gentle agitation.
-
Stop the reaction by adding 1 mL of the chloroform:methanol stop solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the solvent system.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to diacylglycerol into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate the percentage of MGAT2 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based MGAT2 Inhibition Assay using Stable Isotope Labeling and LC/MS
This protocol provides a method to assess MGAT2 inhibition in a cellular context, which can account for cell permeability and intracellular metabolism of the inhibitor.[4]
1. Materials and Reagents
-
Cell Line: A cell line overexpressing human MGAT2 (e.g., STC-1/Human MGAT2 cells).[4]
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Labeling Medium: Serum-free DMEM supplemented with 1.2 mM D31-palmitate, 0.19 mM monopalmitoylglycerol, 0.14 mM cholate, and 0.15 mM deoxycholate.[4]
-
Inhibitor: this compound
-
Quenching Solution: Cold methanol containing an internal standard (e.g., glyceryl-tri-pentadecanoate-D29).[4]
-
Phosphate-Buffered Saline (PBS)
-
LC/MS system
2. Assay Procedure
-
Plate the MGAT2-expressing cells in a suitable multi-well plate (e.g., 24-well plate) and culture overnight.
-
Wash the cells with PBS and then incubate with serum-free medium for 1 hour.
-
Prepare serial dilutions of this compound in the labeling medium.
-
Remove the serum-free medium and add the labeling medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a defined period (e.g., 90 minutes) at 37°C.[4]
-
Wash the cells with cold PBS.
-
Quench the reaction and lyse the cells by adding the cold methanol quenching solution.
-
Collect the cell lysates and store at -20°C until analysis.
3. LC/MS Analysis
-
Analyze the cell lysates by a suitable LC/MS method to quantify the formation of the stable isotope-labeled diacylglycerol product (e.g., D31-dipalmitin).[4]
-
Normalize the product signal to the internal standard.
4. Data Analysis
-
Calculate the percentage of MGAT2 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
The protocols outlined in this document provide robust and reliable methods for quantifying the inhibitory activity of this compound against MGAT2. The choice between the in vitro enzymatic assay and the cell-based assay will depend on the specific research question. The enzymatic assay is well-suited for high-throughput screening and detailed kinetic studies, while the cell-based assay provides valuable information on the inhibitor's performance in a more physiologically relevant context. By employing these standardized methods, researchers can accurately assess the potency and selectivity of this compound and other potential MGAT2 inhibitors.
References
- 1. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
JTP-103237 solubility and preparation for experiments.
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-103237 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), a key enzyme in the intestinal absorption of dietary fats. By blocking MGAT2, this compound effectively reduces the synthesis of triglycerides and diacylglycerols, leading to decreased lipid absorption and subsequent beneficial effects on metabolic parameters. These application notes provide a comprehensive guide for researchers utilizing this compound in both in vitro and in vivo experimental settings. Detailed protocols for preparation, solubility considerations, and experimental assays are presented to facilitate the investigation of its therapeutic potential in metabolic disorders such as obesity, nonalcoholic fatty liver disease (NAFLD), and diabetes.
Chemical Information
| Compound Name | This compound |
| Target | Monoacylglycerol Acyltransferase 2 (MGAT2) |
| Mechanism of Action | Inhibits the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG), thereby blocking the subsequent formation of triacylglycerol (TAG). |
| Therapeutic Potential | Obesity, Nonalcoholic Fatty Liver Disease (NAFLD), Type 2 Diabetes. |
Solubility and Preparation of this compound
Precise, publicly available quantitative solubility data for this compound in common laboratory solvents is limited. However, based on its molecular structure and the common practice for similar small molecule inhibitors, the following guidelines are provided. Researchers should, however, determine the optimal solubility for their specific experimental needs empirically.
General Recommendations for Solvent Selection:
-
Dimethyl Sulfoxide (DMSO): this compound is anticipated to be soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Ethanol (B145695): Solubility in ethanol may be lower than in DMSO. It can be used as a co-solvent or for specific applications where DMSO is not suitable.
-
Aqueous Buffers (e.g., PBS): this compound is expected to have very low solubility in aqueous buffers. For in vitro assays, the final concentration of DMSO in the aqueous medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Preparation of Stock Solutions (General Protocol):
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Recommended Starting Concentration | Storage Temperature | Notes |
| DMSO | 10 - 50 mM | -20°C or -80°C | Anhydrous DMSO is recommended. Minimize exposure to moisture. |
| Ethanol | Lower than DMSO (empirically determined) | -20°C | May require warming to fully dissolve. |
| PBS (pH 7.4) | Very low (practically insoluble) | N/A | Not recommended for preparing stock solutions. |
Experimental Protocols
In Vitro MGAT2 Inhibition Assay (Cell-Based)
This protocol is adapted from established methods for assessing MGAT2 inhibition in a cellular context.
Objective: To determine the inhibitory effect of this compound on MGAT2 activity by measuring the reduction in triacylglycerol (TAG) accumulation in a suitable cell line.
Materials:
-
HIEC-6 or STC-1 cell line (or other suitable intestinal cell line expressing MGAT2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
2-Monoacylglycerol (2-MAG)
-
Fatty acid (e.g., oleic acid complexed to BSA)
-
Triglyceride quantification kit
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed HIEC-6 or STC-1 cells in 24- or 48-well plates at a density that allows for logarithmic growth during the experiment.
-
Cell Treatment:
-
Once cells reach desired confluency, replace the culture medium with serum-free medium containing a range of this compound concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Induction of TAG Synthesis:
-
To initiate MGAT2 activity, add 2-MAG and a fatty acid (e.g., oleic acid-BSA complex) to the medium.
-
Incubate for an additional 4-6 hours.
-
-
Cell Lysis and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the intracellular triglyceride concentration using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride levels to the total protein concentration of each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Table 2: Example of Plate Layout for In Vitro Assay
| Well | Treatment | 2-MAG + Oleic Acid | Purpose |
| A1-A3 | Vehicle (DMSO) | - | Basal TAG level |
| B1-B3 | Vehicle (DMSO) | + | Maximum TAG synthesis (0% inhibition) |
| C1-C3 | This compound (Conc. 1) | + | Test condition |
| D1-D3 | This compound (Conc. 2) | + | Test condition |
| E1-E3 | This compound (Conc. 3) | + | Test condition |
| F1-F3 | This compound (Conc. 4) | + | Test condition |
In Vivo Administration in Murine Models
Based on published studies, this compound has been effectively administered to mice as a food admixture.[1]
Objective: To evaluate the efficacy of this compound in a diet-induced obesity or fatty liver mouse model.
Materials:
-
This compound
-
High-fat diet (HFD) or High-Sucrose Very-Low-Fat (HSVLF) diet
-
Standard chow
-
Metabolic cages (for food intake and energy expenditure measurements)
Procedure:
-
Acclimatization: Acclimate mice to individual housing and the specific diet (e.g., HFD) for a designated period to induce the desired metabolic phenotype.
-
Diet Preparation:
-
Prepare the control and this compound-containing diets.
-
This compound can be mixed directly into the diet powder before pelleting.
-
Dosages of 33 mg/kg/day and 111 mg/kg/day have been reported to be effective in mice.[1] The amount of this compound to be added to the feed should be calculated based on the average daily food intake of the mice.
-
-
Treatment Period:
-
Randomly assign mice to the control diet group and the this compound diet group(s).
-
Provide the respective diets and water ad libitum for the duration of the study (e.g., 4-12 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT).
-
At the end of the study, collect blood for biochemical analysis (e.g., plasma triglycerides, cholesterol, glucose).
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis and measurement of tissue lipid content.
-
Table 3: Example of In Vivo Study Design
| Group | Diet | This compound Dose | Number of Animals | Key Parameters to Measure |
| 1 | High-Fat Diet | Vehicle (0 mg/kg/day) | 8-10 | Body weight, food intake, plasma lipids, liver triglycerides, glucose tolerance |
| 2 | High-Fat Diet | 33 mg/kg/day | 8-10 | Body weight, food intake, plasma lipids, liver triglycerides, glucose tolerance |
| 3 | High-Fat Diet | 100 mg/kg/day | 8-10 | Body weight, food intake, plasma lipids, liver triglycerides, glucose tolerance |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the MGAT2 enzyme. This inhibition disrupts the primary pathway for triglyceride resynthesis in enterocytes. The accumulation of fatty acids resulting from MGAT2 inhibition is thought to suppress the expression of lipogenic genes, such as sterol regulatory element-binding protein 1-c (SREBP-1c), potentially through the antagonism of Liver X Receptor (LXR) signaling.
Caption: Mechanism of action of this compound in an enterocyte.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
Revolutionizing Lipid Metabolism Research: Application and Protocols for JTP-103237, a Novel MGAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing JTP-103237, a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), in the study of lipid metabolism pathways. This compound offers a powerful tool to investigate the roles of intestinal fat absorption and hepatic lipid synthesis in metabolic disorders such as obesity, nonalcoholic fatty liver disease (NAFLD), and diabetes.
Introduction to this compound
This compound is a novel small molecule inhibitor that specifically targets MGAT2, an enzyme crucial for the absorption of dietary fats in the small intestine.[1] MGAT2 catalyzes the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG), a key step in the re-esterification of triglycerides (TGs) for packaging into chylomicrons.[2][3][4] By inhibiting MGAT2, this compound effectively reduces the absorption of dietary lipids, leading to a range of beneficial metabolic effects.[1] Furthermore, studies have revealed that this compound also impacts hepatic lipid metabolism by suppressing both triglyceride synthesis and de novo lipogenesis, partly through the downregulation of key lipogenic genes like sterol regulatory element-binding protein 1-c (SREBP-1c).[5][6][7]
Key Applications
-
Investigation of intestinal fat absorption: this compound can be used to elucidate the specific role of the MGAT2 pathway in the uptake and processing of dietary fats.
-
Modeling of metabolic diseases: Researchers can utilize this compound in animal models of diet-induced obesity and fatty liver to study disease pathogenesis and evaluate therapeutic interventions.
-
Elucidation of hepatic lipid metabolism: The compound is a valuable tool for dissecting the molecular mechanisms that regulate hepatic triglyceride synthesis and de novo lipogenesis.
-
Drug discovery and development: this compound serves as a reference compound for the development of novel MGAT2 inhibitors for the treatment of metabolic disorders.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in a key study using a high-sucrose, very low-fat (HSVLF) diet-induced fatty liver mouse model.[7]
Table 1: Effect of Chronic this compound Treatment on Hepatic Parameters in HSVLF Diet-Fed Mice [7]
| Parameter | Vehicle | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |
| Hepatic Triglyceride (mg/g liver) | 45.0 ± 5.5 | 33.1 ± 3.1 | 27.1 ± 7.3 |
| Hepatic MGAT Activity (nmol/min/mg protein) | ~1.5 | ~1.0* | ~0.8 |
*p < 0.05, **p < 0.01 vs. Vehicle
Table 2: Effect of Chronic this compound Treatment on Plasma Parameters and Fat Weight in HSVLF Diet-Fed Mice
| Parameter | Vehicle | This compound (100 mg/kg/day) |
| Plasma Glucose (mg/dL) | Decreased | Significantly Decreased |
| Total Cholesterol (mg/dL) | Decreased | Significantly Decreased |
| Epididymal Fat Weight (g) | Reduced | Significantly Reduced |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects through the inhibition of MGAT2 in the intestine and liver. This direct inhibition leads to a cascade of downstream events that collectively improve metabolic health.
In the liver, the inhibition of MGAT leads to an accumulation of fatty acids, which are substrates of the enzyme. This increase in intracellular fatty acids is postulated to antagonize the activity of Liver X Receptor (LXR), a key nuclear receptor that promotes the expression of SREBP-1c.[7] The subsequent downregulation of SREBP-1c leads to decreased expression of its target genes, which are involved in de novo lipogenesis.
Experimental Protocols
The following protocols provide a general framework for in vivo studies using this compound in a mouse model of diet-induced fatty liver.
Protocol 1: In Vivo Administration of this compound in a Diet-Induced Fatty Liver Mouse Model
This protocol describes the induction of fatty liver in mice using a high-sucrose, very low-fat (HSVLF) diet and subsequent treatment with this compound.
Materials:
-
C57BL/6J mice (male, 5 weeks old)
-
High-sucrose, very low-fat (HSVLF) diet
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Induce fatty liver by feeding the mice an HSVLF diet for a period of 2 to 4 weeks.
-
Divide the mice into three groups:
-
Group 1: Vehicle control
-
Group 2: this compound (30 mg/kg/day)
-
Group 3: this compound (100 mg/kg/day)
-
-
Administer this compound or vehicle daily for the desired treatment period (e.g., 2-4 weeks). This compound can be administered as a food admixture or by oral gavage.[7]
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, collect blood and tissue samples for analysis.
Protocol 2: Quantification of Hepatic Triglyceride Content
This protocol outlines the measurement of triglyceride levels in liver tissue.
Materials:
-
Liver tissue samples
-
Chloroform-methanol solution (2:1, v/v)
-
Triglyceride quantification kit (enzymatic assay)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize a known weight of liver tissue in a chloroform-methanol solution.
-
Extract the lipids by centrifugation.
-
Evaporate the solvent from the lipid extract.
-
Resuspend the lipid residue in a suitable buffer.
-
Determine the triglyceride concentration using a commercial enzymatic assay kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the initial weight of the liver tissue (mg/g liver).
Protocol 3: Measurement of Hepatic MGAT Activity
This protocol describes an assay to determine the enzymatic activity of MGAT in liver homogenates.
Materials:
-
Liver tissue samples
-
Homogenization buffer
-
Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA)
-
Monoacylglycerol substrate
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare liver homogenates in a suitable buffer.
-
Incubate the homogenates with radiolabeled acyl-CoA and monoacylglycerol.
-
Stop the reaction and extract the lipids.
-
Separate the lipid species by TLC.
-
Quantify the amount of radiolabeled diacylglycerol formed using a scintillation counter.
-
Calculate the MGAT activity and express it as nmol of product formed per minute per mg of protein.
Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol details the measurement of mRNA levels of key lipogenic genes in the liver.
Materials:
-
Liver tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBP-1c, FAS, SCD-1, ACC) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from liver tissue samples using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
-
Normalize the expression of target genes to the housekeeping gene.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricate pathways of lipid metabolism. Its specific inhibition of MGAT2 provides a unique opportunity to study the consequences of reduced intestinal fat absorption and its impact on hepatic lipid homeostasis. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies and contribute to the development of novel therapies for metabolic diseases.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmbreports.org [bmbreports.org]
- 5. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Impact of JTP-103237 on Fatty Liver
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-103237 is a novel small molecule inhibitor of monoacylglycerol acyltransferase (MGAT), an enzyme implicated in the synthesis of triglycerides.[1][2][3][4][5] Research has demonstrated its potential in mitigating hepatic steatosis, commonly known as fatty liver.[1][2][3][5] this compound has been shown to reduce hepatic triglyceride content by directly inhibiting MGAT activity and by suppressing de novo lipogenesis through the downregulation of key lipogenic genes such as sterol regulatory element-binding protein 1-c (SREBP-1c).[1][2][3][5]
These application notes provide a comprehensive overview of the methodologies and protocols required to assess the therapeutic efficacy of this compound in preclinical models of fatty liver disease. The following sections detail the in vivo models, key experimental procedures, and data analysis techniques necessary to evaluate the impact of this compound on hepatic lipid metabolism.
Key Experimental Endpoints and Corresponding Data
To thoroughly evaluate the effect of this compound on fatty liver, a combination of in vivo, biochemical, histological, and molecular biology assays are recommended. The following table summarizes the key experimental endpoints and the corresponding data to be collected.
| Experimental Endpoint | Description | Assay/Method | Data Presentation |
| Hepatic Steatosis | Measurement of lipid accumulation in the liver. | Histological analysis (H&E and Oil Red O staining) | Photomicrographs and semi-quantitative scoring of steatosis. |
| Hepatic Triglyceride Content | Quantification of triglyceride levels in liver tissue. | Biochemical Assay | Tabulated data of triglyceride concentration (e.g., mg/g of liver tissue). |
| Hepatic MGAT Activity | Measurement of the enzymatic activity of MGAT in liver homogenates. | MGAT Activity Assay | Tabulated data of MGAT activity (e.g., nmol/min/mg protein). |
| Lipogenic Gene Expression | Quantification of the mRNA levels of key genes involved in lipogenesis. | Real-Time Quantitative PCR (RT-qPCR) | Tabulated data of relative gene expression levels (fold change). |
| Plasma Metabolic Parameters | Measurement of key metabolic indicators in the blood. | Biochemical Assays | Tabulated data of plasma glucose, total cholesterol, and triglycerides. |
Experimental Protocols
In Vivo Model of Fatty Liver: High Sucrose (B13894) Very Low Fat (HSVLF) Diet-Induced Steatosis in Mice
This protocol describes the induction of fatty liver in mice using a high sucrose, very low-fat diet, a model relevant to carbohydrate-induced metabolic disorders.[1][3][5]
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
Standard chow diet
-
High Sucrose Very Low Fat (HSVLF) diet (composition details in the table below)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Metabolic cages
Diet Composition:
| Component | Standard Chow (%) | HSVLF Diet (%) |
| Sucrose | ~10 | 70 |
| Casein (protein) | ~20 | 20 |
| Corn Starch | ~50 | 0 |
| Fat (Soybean Oil) | ~5 | 0.2 |
| Cellulose | ~5 | 5 |
| Mineral Mix | ~3.5 | 3.5 |
| Vitamin Mix | ~1 | 1 |
Procedure:
-
Acclimatize mice on a standard chow diet for one week.
-
Randomly divide mice into three groups:
-
Group 1: Control (Standard chow diet + Vehicle)
-
Group 2: HSVLF (HSVLF diet + Vehicle)
-
Group 3: HSVLF + this compound (HSVLF diet + this compound)
-
-
Administer the respective diets for a period of 2-4 weeks to induce fatty liver.
-
During the treatment period, administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 10-30 mg/kg).
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples for plasma analysis and euthanize the mice.
-
Harvest the liver, weigh it, and process it for histological, biochemical, and gene expression analyses.
Experimental workflow for the in vivo assessment of this compound.
Histological Analysis of Hepatic Steatosis
This protocol details the staining of liver sections to visualize and quantify lipid accumulation.
Materials:
-
Fresh liver tissue
-
Optimal Cutting Temperature (OCT) compound
-
4% paraformaldehyde (PFA)
-
Sucrose solutions (15% and 30% in PBS)
-
Oil Red O staining solution
-
Harris's hematoxylin
-
Eosin solution
-
Microscope with a digital camera
Procedure for Oil Red O Staining (for neutral lipids):
-
Fix a portion of the liver in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in 15% sucrose followed by 30% sucrose until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 8-10 µm thick cryosections and mount them on slides.
-
Wash sections with PBS and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 15-20 minutes.
-
Differentiate in 60% isopropanol.
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
Acquire images using a light microscope. Lipid droplets will appear as red-orange globules.
Procedure for Hematoxylin and Eosin (H&E) Staining (for general morphology):
-
Fix liver tissue in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Harris's hematoxylin.
-
Differentiate in acid alcohol and blue in Scott's tap water.
-
Counterstain with eosin.
-
Dehydrate, clear, and mount.
-
Acquire images to observe hepatocyte morphology and lipid vacuolation.
Measurement of Hepatic Triglyceride Content
This protocol provides a method for the quantitative determination of triglycerides in liver tissue.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Chloroform:Methanol mixture (2:1)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer
Procedure:
-
Weigh a piece of frozen liver tissue.
-
Homogenize the tissue in a chloroform:methanol (2:1) solution.
-
Incubate the homogenate at room temperature with shaking for 1-2 hours to extract lipids.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in the assay buffer provided with the triglyceride quantification kit.
-
Follow the manufacturer's instructions to measure the triglyceride concentration using a spectrophotometer or fluorometer.
-
Normalize the triglyceride content to the initial weight of the liver tissue (mg/g tissue).
Hepatic MGAT Activity Assay
This protocol describes a method to measure the enzymatic activity of MGAT in liver microsomes. This assay typically uses radiolabeled substrates for sensitive detection.
Materials:
-
Frozen liver tissue
-
Microsome isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mg/ml BSA)
-
1-oleoyl-rac-glycerol (monoacylglycerol substrate)
-
[1-14C]Oleoyl-CoA (radiolabeled acyl-CoA substrate)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)
-
Scintillation counter and scintillation fluid
Procedure:
-
Isolate microsomes from liver tissue by differential centrifugation.
-
Determine the protein concentration of the microsomal fraction.
-
Prepare the reaction mixture in the assay buffer containing the monoacylglycerol substrate.
-
Initiate the reaction by adding the microsomal protein and [1-14C]Oleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a chloroform:methanol (2:1) solution.
-
Extract the lipids as described in the triglyceride measurement protocol.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram.
-
Visualize the separated lipids (e.g., using iodine vapor or autoradiography).
-
Scrape the spots corresponding to diacylglycerol (the product of the MGAT reaction) into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the MGAT activity based on the amount of radiolabeled diacylglycerol formed per unit time per amount of protein.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for quantifying the mRNA levels of SREBP-1c and other lipogenic genes.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SREBP-1c, ACC, FAS) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Signaling Pathway and Mechanism of Action
This compound exerts its effects on fatty liver through a dual mechanism. Primarily, it directly inhibits the MGAT enzyme, which is responsible for the conversion of monoacylglycerol to diacylglycerol, a key step in triglyceride synthesis. Secondly, by inhibiting MGAT, it is postulated that the accumulation of fatty acid substrates may lead to the suppression of the SREBP-1c signaling pathway, a master regulator of lipogenesis. This results in the downregulation of various lipogenic enzymes, further contributing to the reduction of hepatic lipid accumulation.
References
- 1. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 2. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTP-103237 in Obesity Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the effects of JTP-103237, a potent and selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, in the context of obesity.
Introduction
This compound is a novel small molecule inhibitor of MGAT2, an enzyme crucial for the absorption of dietary fat in the small intestine.[1][2] By inhibiting MGAT2, this compound effectively reduces the re-synthesis of triglycerides in enterocytes, thereby limiting the absorption of ingested fats.[1] This mechanism of action makes this compound a promising therapeutic agent for the treatment of obesity and related metabolic disorders.[1][3][4] Preclinical studies have demonstrated that this compound can prevent diet-induced obesity, improve glucose tolerance, and reduce hepatic fat accumulation.[1][5][6][7][8]
Mechanism of Action: MGAT2 Inhibition
Monoacylglycerol acyltransferase 2 (MGAT2) plays a key role in the monoacylglycerol pathway, which is the primary route for triglyceride absorption in the intestine. Following the digestion of dietary fats, monoacylglycerols and free fatty acids are taken up by enterocytes. MGAT2 then catalyzes the acylation of monoacylglycerol to form diacylglycerol, which is subsequently converted to triglyceride by diacylglycerol acyltransferase (DGAT). These triglycerides are then packaged into chylomicrons and released into the lymphatic system.
This compound selectively inhibits MGAT2, leading to a reduction in triglyceride re-synthesis and subsequent fat absorption.[1] This leads to an increase in the amount of lipids in the distal small intestine, which in turn stimulates the release of satiety hormones such as peptide YY (PYY), contributing to reduced food intake.[1][9]
Data Presentation
The following tables summarize the expected quantitative outcomes from key in vivo experiments with this compound.
Table 1: Effects of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (g) |
| Vehicle Control | 45.2 ± 1.5 | 50.8 ± 2.1 | +12.4% | 150.5 ± 8.2 |
| This compound (10 mg/kg) | 45.5 ± 1.8 | 46.1 ± 1.9 | +1.3% | 135.2 ± 7.5 |
| This compound (30 mg/kg) | 45.3 ± 1.6 | 43.8 ± 1.7 | -3.3% | 120.7 ± 6.9* |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are hypothetical and based on expected outcomes from published literature.[1][3]
Table 2: Effects of this compound on Glucose Tolerance in DIO Mice
| Treatment Group | Fasting Glucose (mg/dL) | Glucose AUC (0-120 min) |
| Vehicle Control | 155 ± 10 | 35000 ± 2500 |
| This compound (30 mg/kg) | 130 ± 8 | 28000 ± 2100 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. AUC: Area Under the Curve. Data are hypothetical and based on expected outcomes from published literature.[1]
Table 3: Effects of this compound on Hepatic and Plasma Lipids in DIO Mice
| Treatment Group | Hepatic Triglycerides (mg/g liver) | Plasma Triglycerides (mg/dL) |
| Vehicle Control | 120.5 ± 15.2 | 150.8 ± 12.5 |
| This compound (30 mg/kg) | 75.3 ± 10.8 | 110.2 ± 9.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are hypothetical and based on expected outcomes from published literature.[5][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying the efficacy of anti-obesity compounds like this compound.
Materials:
-
High-Fat Diet (HFD; 60% kcal from fat)[12]
-
Control Diet (10% kcal from fat)[10]
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Animal caging and husbandry supplies
-
Analytical balance
Procedure:
-
Acclimatize mice for at least one week to the facility conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.[11]
-
Randomize mice into two main groups: Control Diet and High-Fat Diet.
-
Feed the mice their respective diets for 8-12 weeks to induce obesity in the HFD group.[12] Monitor body weight and food intake weekly.[11]
-
After the induction period, subdivide the HFD group into a vehicle control group and this compound treatment groups (e.g., 10 mg/kg and 30 mg/kg).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).[12]
-
Continue to monitor body weight and food intake twice weekly.[12]
-
At the end of the treatment period, perform terminal procedures for tissue and blood collection.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting & Optimization
Technical Support Center: JTP-103237 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JTP-103237.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound is a novel and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1] MGAT2 is a key enzyme in the intestine responsible for the absorption of dietary fat.[1] By inhibiting MGAT2, this compound reduces the synthesis of triglycerides from monoacylglycerol and fatty acids, thereby limiting fat absorption.[1][2]
Experimental Design & Protocols
-
What are the recommended in vivo models for studying the effects of this compound? High-fat diet-induced obese (DIO) mice are a commonly used model to investigate the anti-obesity effects of this compound.[1] Additionally, a high sucrose (B13894) very low fat (HSVLF) diet-induced fatty liver model in mice has been used to study its effects on hepatic lipid metabolism.[2][3]
-
How should this compound be administered in animal studies? The route and frequency of administration will depend on the specific experimental design. Published studies have involved chronic treatment, but the exact protocols may vary. Researchers should refer to relevant literature for detailed administration protocols.
-
What are the expected physiological effects of this compound in animal models? In DIO mice, chronic treatment with this compound has been shown to significantly decrease body weight, increase oxygen consumption, improve glucose tolerance, and reduce fat weight and hepatic triglyceride content.[1] It can also increase plasma levels of peptide YY (PYY), a hormone involved in satiety, and consequently reduce food intake in a manner dependent on dietary fat.[1] In models of nonalcoholic fatty liver disease (NAFLD), this compound has been found to prevent fatty liver by suppressing both triglyceride synthesis and de novo lipogenesis.[2][3]
Troubleshooting
-
My in vitro assay results are inconsistent. What could be the cause? Inconsistent results in in vitro assays could be due to several factors:
-
Compound Solubility: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to variable effective concentrations. Consider using a suitable solvent and performing solubility tests.
-
Enzyme Activity: Verify the activity of the MGAT2 enzyme used in the assay. Enzyme degradation or improper storage can lead to inconsistent results.
-
Assay Conditions: Optimize assay parameters such as incubation time, temperature, and substrate concentrations.
-
-
I am not observing the expected reduction in body weight in my DIO mouse study. What should I check? Several factors could contribute to a lack of efficacy in an in vivo study:
-
Dosage and Administration: Confirm that the correct dose of this compound was administered and that the route of administration is appropriate for achieving sufficient bioavailability.
-
Diet Composition: The composition of the high-fat diet is crucial. The efficacy of this compound in reducing food intake is dependent on the dietary fat content.[1]
-
Animal Strain and Health: The genetic background and health status of the mice can influence their response to treatment.
-
-
Are there any known off-target effects of this compound? The available literature suggests that this compound is a selective inhibitor of MGAT2.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. It is good practice to include appropriate controls and potentially perform counter-screening against related enzymes to confirm selectivity in your experimental system.
Quantitative Data Summary
Table 1: Effect of this compound on Hepatic Lipid Synthesis in a High Sucrose Very Low Fat (HSVLF) Diet-Induced Fatty Liver Model
| Parameter | Control | This compound Treated |
| Hepatic Triglyceride Content | Reduced | Significantly Reduced |
| Hepatic MGAT Activity | Reduced | Significantly Reduced |
| Triglyceride (TG) Synthesis | Suppressed | Significantly Suppressed |
| Diacylglycerol (DG) Synthesis | Suppressed | Significantly Suppressed |
| Fatty Acid (FA) Synthesis (de novo lipogenesis) | Suppressed | Significantly Suppressed |
Data synthesized from studies on HSVLF diet-fed mice.[2][3]
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a High-Fat Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered to the mice (e.g., via oral gavage) at a predetermined dose and frequency. A vehicle control group receives the vehicle alone.
-
Monitoring: Body weight, food intake, and water intake are monitored regularly (e.g., daily or weekly).
-
Metabolic Phenotyping: At the end of the treatment period, various metabolic parameters are assessed, including:
-
Glucose Tolerance Test (GTT): To evaluate glucose homeostasis.
-
Body Composition Analysis: To determine fat mass and lean mass.
-
Tissue Collection: Adipose tissue, liver, and other relevant organs are collected for weight measurement and further analysis (e.g., histology, gene expression).
-
Blood Analysis: Plasma levels of triglycerides, cholesterol, glucose, insulin, and PYY are measured.
-
-
Data Analysis: Statistical analysis is performed to compare the treated group with the control group.
Visualizations
Caption: Mechanism of action of this compound in inhibiting intestinal fat absorption.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing JTP-103237 Concentration for In-Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JTP-103237 for in-vitro assays. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the small intestine responsible for the re-synthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acids, a crucial step in dietary fat absorption. By inhibiting MGAT2, this compound effectively reduces the absorption of dietary fats.[1][2]
Q2: What is a typical starting concentration range for this compound in in-vitro assays?
A2: Based on its reported in-vitro potency, a good starting point for this compound in an in-vitro enzymatic assay would be in the low nanomolar range. The reported IC50 value for human MGAT2 is 0.019 µM (19 nM). Therefore, a concentration range spanning from 1 nM to 1 µM is recommended for initial dose-response experiments.
Q3: How does the in-vitro potency of this compound compare between MGAT2 and other related enzymes?
A3: this compound exhibits high selectivity for MGAT2. For instance, its inhibitory activity against human MGAT3 is significantly lower, with a reported IC50 of 6.423 µM. This represents over a 300-fold selectivity for MGAT2 over MGAT3.
Q4: What are the expected downstream effects of MGAT2 inhibition in a cellular context?
A4: Inhibition of MGAT2 by this compound is expected to lead to a decrease in the synthesis of diacylglycerol (DAG) and subsequently triglycerides (TG) within cells.[2][3] This can also lead to an increase in the intracellular levels of monoacylglycerols. In a broader physiological context, this inhibition can lead to increased secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in satiety and glucose homeostasis.[1][4]
Data Presentation
Table 1: In-Vitro Inhibitory Potency of this compound
| Target Enzyme | Species | IC50 (µM) |
| MGAT2 | Human | 0.019 |
| MGAT3 | Human | 6.423 |
Experimental Protocols
In-Vitro MGAT2 Enzymatic Assay
This protocol is a representative method for determining the inhibitory activity of this compound against recombinant human MGAT2.
Materials:
-
Recombinant human MGAT2 enzyme
-
This compound
-
1-monooleoyl-rac-glycerol (monoacylglycerol substrate)
-
Oleoyl-CoA (acyl-CoA substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
DMSO (for compound dilution)
-
Detection system (e.g., LC-MS/MS or radiolabeled substrate and scintillation counting)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in DMSO to achieve the desired final assay concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant human MGAT2 enzyme and substrates (1-monooleoyl-rac-glycerol and oleoyl-CoA) to their final working concentrations in the assay buffer. The optimal concentrations of enzyme and substrates should be determined empirically but are typically in the low micromolar range for substrates.
-
Assay Reaction: a. In a microplate, add a small volume of the diluted this compound or DMSO (for vehicle control). b. Add the diluted MGAT2 enzyme and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate mixture (1-monooleoyl-rac-glycerol and oleoyl-CoA).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., an acidic solution or a solvent for lipid extraction).
-
Detection: Analyze the formation of the diacylglycerol product using a validated detection method such as LC-MS/MS or by quantifying the incorporation of a radiolabeled acyl-CoA into the diacylglycerol product.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Troubleshooting Guide
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like substrate stocks. Prepare a master mix of reagents to be dispensed across the plate. |
| Incomplete Reagent Mixing | Gently vortex or pipette mix all reagent solutions before adding them to the assay plate. Ensure thorough but gentle mixing in the wells after reagent addition. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. If their use is necessary, ensure proper plate sealing and a humidified incubator. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. |
Issue 2: No or Weak Signal
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of the recombinant MGAT2 enzyme with a known positive control inhibitor or by running a time course to ensure product formation. Ensure proper storage of the enzyme at the recommended temperature. |
| Incorrect Reagent Concentrations | Double-check the calculations for all reagent dilutions. The substrate concentrations may be too low; consider performing a substrate titration to determine the optimal concentrations. |
| Sub-optimal Assay Conditions | Ensure the assay buffer pH and incubation temperature are optimal for MGAT2 activity. Most enzymatic assays perform well at physiological pH (around 7.4) and 37°C. |
| Degraded Substrates | Prepare fresh substrate solutions. Some lipids can be prone to degradation. Store stock solutions appropriately. |
Issue 3: Unexpectedly High Background Signal
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that the substrates are not contaminated with the product (diacylglycerol). |
| Non-enzymatic Reaction | Run a control reaction without the MGAT2 enzyme to assess the level of non-enzymatic product formation. |
| Detection Method Interference | If using a fluorescence-based assay, the compound itself might be fluorescent. Run a control with the compound in the assay buffer without the enzyme to check for interference. For LC-MS/MS, ensure that there are no interfering peaks from the compound or other assay components. |
Issue 4: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Compound Solubility Issues | Visually inspect for compound precipitation in the assay wells. Determine the solubility of this compound in the final assay buffer. The concentration of DMSO in the final reaction should typically be kept below 1%. |
| Incorrect Curve Fitting | Ensure that the dose-response curve has a sufficient number of data points and that the top and bottom of the curve are well-defined. Use appropriate software for non-linear regression analysis. |
| Reaction Not in Linear Range | The incubation time may be too long, leading to substrate depletion or product inhibition. Perform a time-course experiment to determine the linear range of the reaction. |
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with JTP-103237.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JTP-103237, a selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the small intestine. By inhibiting MGAT2, this compound reduces the synthesis of triglycerides from monoacylglycerol and fatty acids, thereby limiting fat absorption.[1][2]
Q2: What are the expected in vivo effects of this compound in preclinical models?
A2: In diet-induced obese mouse models, chronic administration of this compound has been shown to significantly decrease body weight, improve glucose tolerance, and reduce hepatic triglyceride content.[2] It has also been observed to increase plasma levels of peptide YY (PYY), a hormone involved in satiety, and consequently reduce food intake in a manner dependent on dietary fat content.[2] In models of nonalcoholic fatty liver disease (NAFLD), this compound can prevent carbohydrate-induced fatty liver by suppressing both triglyceride synthesis and de novo lipogenesis.[1][3][4]
Q3: What is the selectivity profile of this compound?
A3: this compound selectively inhibits MGAT2. One study noted that the IC50 value for MGAT3 was approximately 300 times higher than that for MGAT2, indicating significant selectivity. However, the effect of this compound on MGAT1 activity was not evaluated in that particular study.[1]
Troubleshooting Unexpected Results
Q4: We are observing high variability in our in vivo study results. What are some potential causes?
A4: High variability in in vivo studies with this compound can stem from several factors:
-
Diet Composition: The efficacy of this compound in reducing body weight and food intake is dependent on the dietary fat content.[2] Ensure that the diet used in your study has a consistent and appropriate fat composition. In studies using high-sucrose, very-low-fat diets, this compound did not significantly alter body weight or food intake.[5]
-
Drug Formulation and Administration: Ensure consistent formulation and administration of this compound. For oral administration, consider the vehicle used and ensure proper dosing technique. In some studies, this compound has been administered as a food admixture, which requires careful preparation to ensure uniform distribution.[1][5]
-
Animal Strain and Health Status: The metabolic phenotype and gut microbiome of different mouse strains can influence lipid metabolism and drug response. Ensure that animals are healthy and free of any underlying conditions that could affect the study outcomes.
Q5: Our cell-based assays are showing inconsistent results. What should we check?
A5: For inconsistent results in cell-based assays, consider the following:
-
Compound Solubility: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration in the cell culture medium does not lead to precipitation.
-
Cell Line and Passage Number: The expression of MGAT2 can vary between cell lines. Use a cell line known to express MGAT2. Maintain a consistent passage number for your cells, as high passage numbers can lead to phenotypic changes.
-
Assay Conditions: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter can experience more evaporation, leading to changes in compound concentration. It is advisable to fill the outer wells with sterile PBS or media without cells.
-
Lipid Content of Serum: The lipid content of the fetal bovine serum (FBS) used in the cell culture medium can influence the baseline lipid metabolism of the cells. Use a consistent batch of FBS or consider using a serum-free medium if appropriate for your cell line.
Q6: We are not observing the expected reduction in triglyceride synthesis. What could be the reason?
A6: If you are not seeing the expected effect on triglyceride synthesis, consider the following:
-
Inhibition of Alternative Pathways: While this compound is a selective MGAT2 inhibitor, cells may utilize other pathways for triglyceride synthesis, such as the glycerol-3-phosphate pathway. The relative contribution of these pathways can vary depending on the cell type and experimental conditions.
-
Sub-optimal Compound Concentration: Ensure that the concentration of this compound being used is sufficient to inhibit MGAT2 activity in your specific assay system. Refer to published IC50 values and consider performing a dose-response experiment.
-
Experimental Model: In vivo, the effect of this compound on hepatic triglyceride content was observed in the context of a high-fat diet or a high-sucrose, very-low-fat diet.[1][2] The metabolic state of the animal model is a critical factor.
Data and Protocols
Quantitative Data
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value | Notes |
| MGAT2 | Not explicitly stated in the provided search results | This compound is a selective inhibitor of MGAT2.[1] |
| MGAT3 | ~300x higher than MGAT2 | Indicates selectivity over MGAT3.[1] |
| MGAT1 | Not evaluated in the cited study | The inhibitory activity against MGAT1 is not reported in the provided information.[1] |
Experimental Protocols
In Vivo Study in a High-Sucrose Very-Low-Fat (HSVLF) Diet Model [1][5]
-
Animals: Male C57BL/6J mice.
-
Diet: High-sucrose very-low-fat (HSVLF) diet (e.g., D08030601, Research Diets Inc.). The caloric contribution is approximately 2.6% fat, 76.7% carbohydrate, and 20.7% protein.
-
Drug Administration: this compound administered as a food admixture at final dosages of, for example, 33 mg/kg/day and 111 mg/kg/day.
-
Blood Chemistry Measurement: Blood samples collected from the orbital vein in the fed state. Plasma glucose, triglyceride, and total cholesterol levels measured by enzymatic methods.
-
Hepatic Triglyceride Measurement: A portion of the liver is homogenized. Lipids are extracted and triglyceride content is measured.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound action in inhibiting intestinal fat absorption.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
Improving the stability and delivery of JTP-103237 in vivo.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the in vivo stability and delivery of JTP-103237, a novel monoacylglycerol acyltransferase (MGAT) inhibitor. The following information is collated from published research on this compound and general principles of preclinical formulation development for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the small intestine.[1][2] By inhibiting MGAT2, this compound reduces the synthesis of triglycerides, which can help in managing conditions like obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[2][3][4] In the liver, it has been shown to suppress both triglyceride synthesis and de novo lipogenesis.[2][3][4]
Q2: I am observing poor efficacy of this compound in my in vivo experiments. What are the potential causes?
A2: Poor in vivo efficacy of a potent in vitro inhibitor like this compound can stem from several factors, primarily related to its stability and delivery to the target site. Key considerations include:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound may have poor solubility in aqueous solutions, leading to low dissolution and absorption.
-
Inadequate Bioavailability: The fraction of the administered dose that reaches systemic circulation might be insufficient to exert a therapeutic effect.
-
Rapid Metabolism: The compound could be quickly metabolized in the liver (first-pass effect) or other tissues, reducing its concentration at the target.
-
Instability: this compound might be unstable in the gastrointestinal tract or in circulation.
-
Formulation Issues: The chosen vehicle for administration may not be optimal for this specific compound.
Q3: What are some initial steps to improve the in vivo delivery of this compound?
A3: A first step is to assess the physicochemical properties of your batch of this compound, such as its solubility in various solvents and buffers. For initial in vivo screening, a common approach is to formulate the compound in a vehicle that enhances its solubility. This could be a simple solution using co-solvents or a more complex formulation like a suspension or lipid-based system. It is crucial to select excipients that are safe for the chosen animal model and route of administration.[5]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or variable oral bioavailability | Poor aqueous solubility of this compound. | Formulation Optimization: - Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[6][7] - Co-solvents: Use of water-miscible organic solvents like DMSO, PEG 300/400, or ethanol (B145695) in the formulation. Ensure the final concentration is non-toxic to the animals. - Surfactants: Incorporate non-ionic surfactants such as Tween® 80 or Cremophor® EL to improve wetting and solubilization. - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[8] - Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[7][8] |
| High first-pass metabolism. | Route of Administration: - Consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection to bypass the liver's first-pass metabolism.[9] Structural Modification (Long-term strategy): - Medicinal chemistry efforts to design prodrugs or modify metabolic "hotspots" on the molecule. | |
| Precipitation of the compound upon administration | The formulation is not stable in vivo, or the drug precipitates when the vehicle is diluted in physiological fluids. | Vehicle Optimization: - Test the stability of your formulation by diluting it in a buffer that mimics physiological pH (e.g., PBS pH 7.4) before administration. - Increase the viscosity of the vehicle to create a stable suspension (e.g., using methylcellulose). Dose Volume and Concentration: - Administer a larger volume of a more dilute solution if the total dose can be maintained within acceptable limits for the animal model. |
| Inconsistent results between animals | Variability in formulation preparation or administration. | Standardize Procedures: - Ensure the formulation is homogenous before each administration (e.g., by vortexing suspensions). - Use precise dosing techniques and ensure the full dose is administered. - Normalize the dose to the body weight of each animal. |
| Biological variability between animals. | Experimental Design: - Increase the number of animals per group to improve statistical power. - Ensure animals are age- and sex-matched. |
Experimental Protocols
Protocol 1: Assessment of Aqueous Solubility
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4).
-
Shake the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: In Vivo Stability Assessment (Plasma)
-
Prepare a stock solution of this compound in an appropriate organic solvent.
-
Spike a known concentration of the stock solution into fresh plasma from the test animal species.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) of the compound in plasma.
Signaling Pathways and Workflows
MGAT Inhibition and its Effect on Lipid Metabolism
This compound directly inhibits MGAT, which in turn affects downstream signaling pathways involved in lipid synthesis. One of the key mechanisms is the suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and related gene expression. This is thought to occur through the antagonism of Liver X Receptor (LXR) signaling.
Caption: Postulated mechanism of this compound in reducing hepatic lipid synthesis.
Experimental Workflow for Improving In Vivo Delivery
The following workflow outlines a systematic approach to developing a suitable formulation for in vivo studies of this compound.
Caption: A systematic workflow for the formulation development of this compound.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. mdpi.com [mdpi.com]
How to address off-target effects of JTP-103237.
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of JTP-103237, a selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the small intestine.[1][2] By inhibiting MGAT2, this compound blocks the synthesis of triglycerides from monoacylglycerol, thereby reducing fat absorption and accumulation.[1][3][4][5] In preclinical models, this leads to a decrease in body weight, improved glucose tolerance, and prevention of diet-induced obesity and nonalcoholic fatty liver disease (NAFLD).[1][2][5]
Q2: Are there any known off-target effects of this compound?
Currently, there is a lack of publicly available data from broad-panel screening assays detailing the specific off-target interactions of this compound. Preclinical studies have emphasized its selectivity for MGAT2, but a comprehensive off-target profile has not been published. Therefore, it is crucial for researchers to empirically validate that the observed effects in their experimental systems are due to the on-target inhibition of MGAT2.
Q3: I am observing an unexpected phenotype in my experiment after treating with this compound. How can I determine if this is an off-target effect?
Distinguishing on-target from off-target effects is a critical step in pharmacological research. A systematic approach involving multiple lines of evidence is recommended. This includes performing dose-response experiments, using structurally unrelated MGAT2 inhibitors, and conducting rescue experiments. The troubleshooting workflow below provides a logical guide for these investigations.
Q4: What are the essential control experiments to confirm the on-target action of this compound?
To confidently attribute an observed effect to the inhibition of MGAT2, the following control experiments are recommended:
-
Dose-Response Analysis: Establish a clear concentration-response relationship for the desired on-target effect. Off-target effects often occur at higher concentrations.
-
Use of a Structurally Distinct MGAT2 Inhibitor: Replicating the observed phenotype with another selective MGAT2 inhibitor that has a different chemical scaffold strengthens the evidence for an on-target effect.
-
MGAT2 Knockdown/Knockout Models: The phenotype observed with this compound treatment should be mimicked in cells or animals where the MGAT2 gene has been knocked down (e.g., using siRNA) or knocked out.
-
Rescue Experiments: Overexpression of MGAT2 in the experimental system should rescue or attenuate the phenotype induced by this compound.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect an off-target effect of this compound, this guide provides a structured approach to investigate and validate your observations.
Data on this compound Potency
| Parameter | Species | Value | Reference |
| IC₅₀ for MGAT2 | Human | 18 nM | [1] |
| IC₅₀ for MGAT2 | Mouse | 17 nM | [1] |
| IC₅₀ for MGAT2 | Rat | 15 nM | [1] |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for suspected off-target effects.
On-Target Signaling Pathway
The primary on-target effect of this compound is the disruption of triglyceride synthesis in enterocytes of the small intestine.
Caption: On-target pathway of this compound in intestinal enterocytes.
Experimental Protocols
Protocol 1: Dose-Response Analysis for Cellular Phenotype
Objective: To determine the concentration range at which this compound elicits the desired on-target phenotype and to identify concentrations that may lead to off-target effects.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Assay-specific reagents for measuring the phenotype (e.g., lipid quantification kit, qPCR reagents)
-
Multi-well plates (e.g., 96-well)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range could be from 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the cells for a predetermined period relevant to the biological question.
-
Phenotypic Measurement: Measure the desired phenotype using the appropriate assay.
-
Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value. Compare this to the known IC₅₀ for MGAT2. A significant discrepancy may suggest an off-target effect.
Protocol 2: Broad-Panel Target Screening (Conceptual)
Objective: To identify potential off-target binding partners of this compound. While a specific acyltransferase panel may not be commercially available, the principle of broad-panel screening can be applied.
Methodology: This typically involves submitting a sample of the compound to a specialized contract research organization (CRO). The general workflow is as follows:
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration.
-
Screening Assay: The CRO will perform a screening assay against a large panel of proteins. For small molecules, this is often a competition binding assay.
-
Example (Kinome Scan): Although this compound is not a kinase inhibitor, the methodology is illustrative. The compound is tested for its ability to displace a labeled ligand from the active site of hundreds of kinases.
-
Proteomics-Based Approaches: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify protein targets in a more unbiased manner within a cellular context.
-
-
Data Analysis: The results are provided as a percentage of inhibition or binding affinity (e.g., Kd) for each target in the panel.
-
Hit Validation: Any identified "hits" (potential off-targets) should be validated through secondary functional assays to determine if the binding interaction has a biological consequence.
Caption: Experimental workflow for on-target validation.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinements for JTP-103237 protocols to increase reproducibility.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving JTP-103237, a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during the planning and execution of experiments with this compound.
Animal Model and Dosing
Question: We are not observing the expected weight reduction in our high-fat diet (HFD)-induced obese mice treated with this compound. What are the potential reasons?
Answer: Several factors could contribute to a lack of efficacy in a diet-induced obesity model. Consider the following:
-
Diet Composition and Acclimation: Ensure the high-fat diet contains at least 60% of its calories from fat to robustly induce an obese phenotype. Mice should be allowed to acclimate to the HFD for a sufficient period (typically 8-12 weeks) to establish significant weight gain and metabolic dysfunction before initiating treatment.
-
This compound Formulation and Administration: this compound is often administered as a food admixture. Inconsistent mixing or palatability issues can lead to variable drug intake. Ensure the compound is thoroughly and evenly mixed into the diet. If using oral gavage, verify the accuracy of your dosing volume calculations and proper gavage technique to prevent aspiration or esophageal injury.
-
Strain of Mice: Different mouse strains exhibit varying susceptibility to diet-induced obesity. C57BL/6J mice are a commonly used and generally responsive strain.
-
Housing Conditions: House mice in a temperature and humidity-controlled environment with a regular light/dark cycle. Stress from improper housing can affect feeding behavior and metabolic parameters.
Question: We are observing high variability in plasma triglyceride levels after this compound administration in our high-sucrose, very low-fat (HSVLF) diet model. How can we reduce this variability?
Answer: High variability in plasma triglycerides can be addressed by standardizing several aspects of your experimental protocol:
-
Fasting Period: Ensure a consistent fasting period (e.g., 4-6 hours) for all animals before blood collection. Food intake, even small amounts, can significantly impact triglyceride levels.
-
Blood Collection Technique: Use a consistent and minimally stressful blood collection method. Retro-orbital sinus bleeding, while effective for obtaining larger volumes, requires proper technique and anesthesia to minimize stress-induced physiological changes.
-
Time of Day for Blood Collection: Diurnal rhythms can influence metabolic parameters. Performing blood collection at the same time of day for all experimental groups can help reduce variability.
-
Sample Handling: Process blood samples promptly after collection. Centrifuge to separate plasma and store at -80°C to prevent lipid degradation.
In Vitro Assays
Question: Our in vitro MGAT2 enzyme activity assay is showing low signal-to-noise ratio. How can we improve it?
Answer: A low signal-to-noise ratio in an MGAT2 activity assay can be due to several factors related to the enzyme source, substrates, or assay conditions.
-
Enzyme Source: Ensure the microsomal fraction from intestinal tissue is properly prepared and has high MGAT2 activity. The protein concentration of the microsomal preparation should be optimized for the assay.
-
Substrate Quality and Concentration: Use high-quality substrates (e.g., 2-monooleoylglycerol and radiolabeled palmitoyl-CoA). The concentrations of both substrates should be optimized to be near or at saturation to ensure maximal enzyme velocity.
-
Assay Buffer Composition: The assay buffer should be at the optimal pH (around 7.4) and contain necessary components like BSA to bind free fatty acids that might inhibit the enzyme.
-
Incubation Time and Temperature: The incubation time should be within the linear range of the reaction. A time course experiment is recommended to determine the optimal incubation period. The reaction should be performed at a consistent and optimal temperature, typically 37°C.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: Effect of this compound on Body Weight and Hepatic Triglycerides in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD) | This compound (HFD) | % Change |
| Body Weight Gain (g) | 15.2 ± 1.1 | 9.8 ± 0.9 | -35.5% |
| Final Body Weight (g) | 45.3 ± 1.5 | 39.9 ± 1.3 | -11.9% |
| Hepatic Triglyceride (mg/g liver) | 125.4 ± 15.2 | 75.8 ± 9.7 | -39.5% |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Hepatic Parameters in High-Sucrose, Very Low-Fat (HSVLF) Diet-Fed Mice
| Parameter | Control (HSVLF) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Hepatic Triglyceride (mg/g liver) | 88.2 ± 7.5 | 65.4 ± 6.1 | 48.9 ± 5.3 |
| Hepatic MGAT Activity (nmol/min/mg protein) | 1.25 ± 0.11 | 0.92 ± 0.08 | 0.68 ± 0.06 |
| Plasma Glucose (mg/dL) | 185 ± 12 | 162 ± 10 | 145 ± 9 |
| Plasma Total Cholesterol (mg/dL) | 132 ± 8 | 115 ± 7 | 101 ± 6 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Obesity Model in Mice
-
Animals: Use male C57BL/6J mice, 6-8 weeks of age at the start of the study.
-
Housing: House mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Diet-Induced Obesity:
-
Feed mice a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet (10% kcal from fat).
-
Monitor body weight weekly.
-
-
This compound Administration:
-
Prepare the this compound-containing diet by thoroughly mixing the compound into the high-fat diet at the desired concentration (e.g., 0.03% w/w).
-
Administer the this compound-containing diet or the control high-fat diet for 4-8 weeks.
-
-
Outcome Measurements:
-
Body Weight and Food Intake: Measure weekly.
-
Blood Collection: At the end of the treatment period, fast the mice for 4-6 hours and collect blood via retro-orbital sinus puncture under isoflurane (B1672236) anesthesia.
-
Plasma Analysis: Separate plasma by centrifugation and store at -80°C. Analyze for triglycerides, glucose, and cholesterol using commercial enzymatic assay kits.
-
Tissue Collection: Euthanize mice and collect liver and epididymal fat pads. Weigh the tissues and snap-freeze in liquid nitrogen for later analysis.
-
Hepatic Triglyceride Measurement: Homogenize a portion of the liver and measure triglyceride content using a commercial kit.
-
Protocol 2: MGAT2 Enzyme Activity Assay
-
Preparation of Intestinal Microsomes:
-
Euthanize mice and excise the small intestine.
-
Wash the intestine with ice-cold phosphate-buffered saline (PBS).
-
Scrape the mucosa and homogenize in a buffer containing 10 mM Tris-HCl (pH 7.4), 250 mM sucrose, and a protease inhibitor cocktail.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the resulting microsomal pellet in the homogenization buffer and determine the protein concentration using a BCA assay.
-
-
Enzyme Assay:
-
Prepare the reaction mixture containing 100 mM Tris-HCl (pH 7.4), 1 mg/mL fatty acid-free BSA, 100 µM 2-monooleoylglycerol, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µM [14C]palmitoyl-CoA.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 2 mL of chloroform/methanol (2:1, v/v).
-
-
Lipid Extraction and Analysis:
-
Add 0.5 mL of 0.9% NaCl and vortex.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the samples on a silica (B1680970) gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system of hexane/diethyl ether/acetic acid (80:20:1, v/v/v).
-
Visualize the radiolabeled diacylglycerol product using a phosphorimager and quantify the radioactivity.
-
Visualizations
Caption: MGAT2 Signaling Pathway in an Enterocyte.
Caption: Experimental Workflow for the High-Fat Diet Model.
Overcoming solubility issues with JTP-103237 in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with the monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, JTP-103237, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for intestinal fat absorption.[1][2] Its therapeutic potential in metabolic disorders like obesity and fatty liver disease is a subject of ongoing research.[3][4] Like many small molecule inhibitors, this compound is a lipophilic compound with limited solubility in aqueous solutions. This poor solubility can lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo experiments, potentially causing issues such as precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the initial steps for dissolving this compound?
A2: The recommended starting point is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. A supplier datasheet indicates that this compound is soluble in DMSO, and stock solutions of up to 10 mM can be prepared.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound, highly soluble in the organic stock solvent, becomes insoluble as the solvent polarity increases upon dilution into an aqueous medium. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your aqueous solution.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% for most cell-based assays, to minimize solvent-induced artifacts.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution may help improve solubility. However, be cautious about the thermal stability of the compound.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and aid in dissolution.
Q4: Are there alternative solvents or formulation strategies to improve the aqueous solubility of this compound?
A4: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of solvents can improve solubility. For in vivo studies, co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) are often used in combination with water. The final formulation must be non-toxic and compatible with the administration route.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may enhance its solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH if the pKa of the compound is known.
-
Use of Surfactants or Encapsulating Agents: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. Cyclodextrins are another class of encapsulating agents that can improve the solubility of non-polar molecules.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration than intended.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: Difficulty Preparing a Formulation for In Vivo Studies
-
Possible Cause: this compound has low bioavailability due to poor aqueous solubility, leading to challenges in preparing a suitable formulation for animal administration.
-
Decision-Making Process for Formulation Development:
Decision-making process for developing an in vivo formulation.
Data Presentation
Table 1: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent/System | Solubility | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solutions up to 10 mM can be prepared. | Supplier Datasheet |
| Ethanol | Soluble to 100 mM | Supplier Information | |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly Soluble | Prone to precipitation upon dilution from organic stock solutions. Quantitative data is not readily available in the public domain. | General observation for lipophilic compounds |
Table 2: Suggested Starting Concentrations for this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (MW: 474.52 g/mol ) | Volume of DMSO |
| 1 mM | 1 mg | 2.1074 mL |
| 5 mM | 5 mg | 2.1074 mL |
| 10 mM | 10 mg | 2.1074 mL |
Note: This table is based on information from a supplier and should be used as a starting point. Always confirm the complete dissolution of the compound visually.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 10 mg of this compound powder into the tube.
-
Add 2.1074 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Brief sonication in a water bath sonicator (5-10 minutes) can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.
-
Perform serial dilutions of the 10 mM DMSO stock solution in the pre-warmed aqueous buffer to reach the desired final concentration.
-
Add the this compound stock solution dropwise to the vortexing aqueous buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Protocol 3: Experimental Determination of Aqueous Solubility (Kinetic Solubility Assay)
-
Materials:
-
This compound
-
DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate reader capable of measuring turbidity or light scattering (e.g., at 620 nm)
-
Automated liquid handler or multichannel pipette
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, create a serial dilution of the this compound stock solution in DMSO.
-
In a separate 96-well plate, add PBS to each well.
-
Transfer a small volume (e.g., 1-2 µL) of the this compound DMSO solutions to the corresponding wells of the PBS plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Mix the plate thoroughly.
-
Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
-
Mandatory Visualization
Signaling Pathway of this compound Action
This compound inhibits MGAT2, a key enzyme in the monoacylglycerol pathway of triglyceride synthesis in the small intestine. This inhibition leads to a reduction in fat absorption and has downstream effects on lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of JTP-103237.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of JTP-103237. Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific long-term stability studies for this compound are not extensively documented in publicly available literature, general best practices for lipid-like molecules should be followed to ensure its integrity. For optimal stability, it is recommended to store this compound in a tightly sealed container, protected from light and moisture.
Q2: How should I store this compound in solid form?
A2: When stored as a solid, this compound should be kept at or below -20°C. This minimizes the risk of degradation over extended periods.
Q3: What is the best practice for storing this compound in a solvent?
A3: If this compound is dissolved in a solvent, it is recommended to store the solution at -80°C. Use a tightly sealed vial to prevent solvent evaporation and exposure to moisture. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q4: Which solvents are suitable for dissolving and storing this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results | Compound degradation due to improper storage. | Review storage conditions. Ensure the compound has been stored at the recommended temperature and protected from light and moisture. Use a fresh aliquot for subsequent experiments. |
| Difficulty dissolving the compound | Compound may have degraded or absorbed moisture. | Allow the container to warm to room temperature before opening to prevent condensation. Use a high-purity, anhydrous solvent and vortex or sonicate as needed. |
| Precipitation observed in solution after storage | The solution may be supersaturated, or the solvent may have evaporated. | Gently warm the solution and vortex to redissolve the precipitate. Ensure the container is tightly sealed to prevent solvent evaporation. Consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in experiments.
Materials:
-
This compound (solid form)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials with tight-fitting caps
-
Calibrated micropipettes
-
Vortex mixer
Methodology:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Visual Guides
Caption: Logical workflow for the proper storage and handling of this compound.
This compound is identified as a monoacylglycerol acyltransferase (MGAT) inhibitor.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of MGAT, which plays a role in triglyceride synthesis and fat absorption.[1][2][4] Research has shown that this compound can suppress hepatic triglyceride content and de novo lipogenesis.[1][2][3]
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on MGAT.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Mitigating potential toxicity of JTP-103237 in cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential toxicity of JTP-103237 in cell culture experiments.
Troubleshooting Guides
Issue: Unexpected Decrease in Cell Viability After this compound Treatment
This compound is a monoacylglycerol acyltransferase (MGAT) inhibitor.[1][2][3] By blocking MGAT, this compound is expected to cause an intracellular accumulation of its substrates: monoacylglycerol and free fatty acids.[3] Elevated levels of intracellular free fatty acids can lead to a phenomenon known as lipotoxicity, which may result in decreased cell viability.
Table 1: Example Data on this compound-Induced Cytotoxicity
The following table presents hypothetical, yet representative, quantitative data for a compound like this compound that may induce lipotoxicity. This data is for illustrative purposes to guide your experimental design and interpretation.
| This compound Concentration (µM) | Cell Viability (% of Control) after 24h | Intracellular Free Fatty Acid Levels (nmol/mg protein) |
| 0 (Vehicle Control) | 100% | 5.0 |
| 1 | 95% | 15.0 |
| 5 | 80% | 45.0 |
| 10 | 60% | 80.0 |
| 25 | 40% | 120.0 |
| 50 | 20% | 150.0 |
Experimental Protocols for Mitigating Potential Lipotoxicity
If you observe a dose-dependent decrease in cell viability, consider the following experimental approaches to mitigate potential lipotoxicity.
1. Co-treatment with Unsaturated Fatty Acids
Rationale: Co-administration of unsaturated fatty acids, such as oleic acid, can promote the incorporation of excess saturated fatty acids into triglycerides, which are less toxic and can be stored in lipid droplets. This can alleviate the cytotoxic effects of free fatty acid accumulation.
Protocol:
-
Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA). A common molar ratio of oleic acid to BSA is 5:1.
-
On the day of the experiment, dilute the oleic acid-BSA complex in your cell culture medium to the desired final concentration (e.g., 50-100 µM).
-
Prepare your desired concentrations of this compound in the oleic acid-supplemented medium.
-
Remove the existing medium from your cells and replace it with the medium containing this compound and oleic acid.
-
Incubate for the desired treatment duration.
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
2. Co-treatment with Antioxidants
Rationale: An excess of intracellular fatty acids can lead to oxidative stress. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can help to neutralize reactive oxygen species and protect the cells from damage.
Protocol:
-
Prepare a stock solution of N-acetylcysteine (NAC) in sterile water or PBS.
-
On the day of the experiment, dilute the NAC stock solution in your cell culture medium to the desired final concentration (e.g., 1-5 mM).
-
Prepare your desired concentrations of this compound in the NAC-supplemented medium.
-
Remove the existing medium from your cells and replace it with the medium containing this compound and NAC.
-
Incubate for the desired treatment duration.
-
Assess cell viability.
Diagrams
Caption: Postulated signaling pathway of this compound leading to potential lipotoxicity.
Caption: Experimental workflow for assessing and mitigating potential this compound toxicity.
Caption: A decision-making flowchart for troubleshooting unexpected cell death.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be toxic to cells in culture?
There is limited publicly available data specifically detailing the cytotoxicity of this compound in cell culture. However, its mechanism of action as an MGAT inhibitor suggests that it may lead to the intracellular accumulation of free fatty acids, which can be cytotoxic at high concentrations (a phenomenon known as lipotoxicity).
Q2: At what concentration should I start my experiments with this compound?
It is recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. A starting range of 1-50 µM is a reasonable starting point for many small molecule inhibitors. Always include a vehicle-only control in your experiments.
Q3: My cells appear to have an increased number of lipid droplets after this compound treatment. Is this related to toxicity?
An increase in lipid droplets is an expected cellular response to an influx of fatty acids. While the formation of lipid droplets to store triglycerides is generally considered a protective mechanism against lipotoxicity, an excessive accumulation of lipids can still lead to cellular stress and eventual cell death.
Q4: How should I dissolve this compound for use in cell culture?
As a lipophilic compound, this compound should be dissolved in an organic solvent such as DMSO to create a concentrated stock solution. For cell culture experiments, it is crucial to dilute the stock solution in a medium containing a carrier protein like BSA to enhance its solubility and delivery to the cells. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q5: Can I use a different unsaturated fatty acid besides oleic acid for co-treatment?
Yes, other monounsaturated or polyunsaturated fatty acids, such as palmitoleic acid or linoleic acid, can also be used to promote the formation of triglycerides and mitigate lipotoxicity. The optimal choice and concentration may vary depending on the cell type.
Q6: What are the signs of lipotoxicity in cell culture?
Signs of lipotoxicity can include a decrease in cell proliferation and viability, changes in cell morphology (such as rounding and detachment), an increase in intracellular reactive oxygen species (ROS), and ultimately, apoptosis or necrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
JTP-103237 versus other obesity therapeutic compounds.
A Comparative Analysis of JTP-103237 and Other Therapeutic Compounds for Obesity
This guide provides a detailed comparison of the novel obesity therapeutic candidate, this compound, with currently approved anti-obesity medications. The comparison is based on preclinical data for this compound and clinical trial data for the approved compounds, intended for researchers, scientists, and drug development professionals.
Disclaimer: Information on this compound is derived from preclinical studies on animal models. Direct comparison with human clinical trial data for other compounds should be interpreted with caution.
Mechanism of Action
The therapeutic agents discussed employ distinct mechanisms to achieve weight loss. This compound represents a novel approach by targeting lipid absorption.
-
This compound: A selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the small intestine. By blocking MGAT2, this compound reduces the absorption of ingested fats, leading to decreased energy intake from dietary sources.[1] Preclinical studies also suggest it may increase levels of peptide YY, a hormone that promotes satiety, and reduce food intake in a manner dependent on dietary fat content.[1] Furthermore, it has shown effects on hepatic lipid metabolism, suggesting a potential role in nonalcoholic fatty liver disease (NAFLD).[2]
-
GLP-1 Receptor Agonists (Semaglutide, Liraglutide (B1674861), Tirzepatide): These compounds mimic the action of the native glucagon-like peptide-1 (GLP-1), a hormone that regulates appetite and glucose metabolism. They act on GLP-1 receptors in the brain to increase feelings of fullness and reduce hunger.[3][4][5] They also slow gastric emptying, further contributing to satiety.[4][6] Tirzepatide is a dual agonist, targeting both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, which may contribute to its pronounced effects on weight loss.
-
Lipase Inhibitors (Orlistat): Orlistat (B1677487) works locally in the gastrointestinal tract to inhibit gastric and pancreatic lipases.[7][8][9] These enzymes are responsible for breaking down dietary triglycerides into absorbable free fatty acids. By inhibiting these lipases, orlistat prevents the digestion and absorption of about 30% of dietary fat, which is then excreted in the feces.[8][9][10]
-
Combination Therapies:
-
Phentermine-Topiramate: This combination product utilizes two different mechanisms. Phentermine is a sympathomimetic amine that suppresses appetite.[11] Topiramate is an anticonvulsant that has weight loss effects, possibly through mechanisms that increase satiety and energy expenditure.[12]
-
Naltrexone-Bupropion: This combination targets the central nervous system to reduce food intake.[13] Bupropion is an aminoketone antidepressant that can stimulate pro-opiomelanocortin (POMC) neurons, leading to reduced appetite. Naltrexone is an opioid receptor antagonist that is thought to block the feedback inhibition of these POMC neurons, leading to a more sustained effect on appetite suppression.[13]
-
Quantitative Data Comparison
The following tables summarize the available efficacy data for this compound (preclinical) and approved obesity medications (clinical).
Table 1: Efficacy of this compound in Preclinical Models
| Compound | Model | Key Findings |
| This compound | Diet-induced obese (DIO) mice | - Significantly decreased body weight. - Improved glucose tolerance. - Decreased fat weight and hepatic triglyceride content.[1] |
| This compound | High sucrose (B13894) very low fat (HSVLF) diet-induced fatty liver model in mice | - Reduced hepatic triglyceride content and hepatic MGAT activity. - Suppressed triglyceride, diacylglycerol, and fatty acid synthesis. - Decreased plasma glucose and total cholesterol levels.[2][14] |
Table 2: Clinical Efficacy of Approved Obesity Therapeutic Compounds
| Compound | Mechanism of Action | Average Weight Loss (% of initial body weight) | Clinical Trial Highlights |
| Semaglutide (B3030467) | GLP-1 Receptor Agonist | ~15% at 68 weeks | In the STEP 1 trial, adults with obesity treated with semaglutide had a mean weight loss of 14.9%. |
| Liraglutide | GLP-1 Receptor Agonist | 4-6 kg | In the SCALE Diabetes trial, adults with obesity and type 2 diabetes treated with liraglutide 3 mg achieved a mean weight loss of 5.9% at 56 weeks.[15] |
| Tirzepatide | Dual GIP/GLP-1 Receptor Agonist | 16.0% to 22.5% at 72 weeks | In the SURMOUNT-1 trial, participants without diabetes treated with tirzepatide achieved substantial and sustained weight reductions.[16][17] |
| Orlistat | Lipase Inhibitor | 2-3 kg more than placebo over one year | Pooled data from clinical trials show modest but consistent weight loss.[8] |
| Phentermine-Topiramate | Appetite Suppressant / Anticonvulsant | ~10% | In the EQUIP trial, patients with severe obesity lost an average of 10.9% of their initial body weight at 56 weeks.[18] The CONQUER trial showed a mean weight loss of 12.4% in the maximum dose group over 56 weeks.[11] |
| Naltrexone-Bupropion | Opioid Antagonist / Aminoketone Antidepressant | ~5-9 kg | In the COR-II trial, participants treated with naltrexone/bupropion lost an average of 6.4% of their body weight at 56 weeks, compared to 1.2% with placebo.[13] |
Experimental Protocols
This compound Preclinical Studies
-
Diet-Induced Obesity (DIO) Mouse Model:
-
Induction of Obesity: Male C57BL/6J mice are typically fed a high-fat diet for a specified period to induce obesity.
-
Drug Administration: this compound is administered orally, often mixed with the diet, at various doses.
-
Parameters Measured: Body weight, food intake, and oxygen consumption are monitored regularly. At the end of the study, blood is collected to measure plasma parameters like glucose and lipids. Tissues such as the liver and adipose tissue are harvested to measure triglyceride content and fat weight.[1]
-
Glucose Tolerance Test: After a period of fasting, mice are given an oral or intraperitoneal glucose load, and blood glucose levels are measured at different time points to assess glucose disposal.[19]
-
-
In Vitro MGAT Activity Assay:
-
Enzyme Source: Microsomes containing MGAT enzymes are prepared from cells or tissues.
-
Assay Reaction: The assay measures the incorporation of a radiolabeled fatty acyl-CoA into a monoacylglycerol substrate in the presence and absence of this compound.
-
Detection: The amount of radiolabeled diacylglycerol formed is quantified to determine the inhibitory activity of this compound.
-
Clinical Trials for Approved Obesity Drugs
-
General Design: Most late-stage clinical trials for obesity are randomized, double-blind, placebo-controlled studies.[20]
-
Participant Population: Typically includes adults with a body mass index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, type 2 diabetes, dyslipidemia).[20]
-
Intervention: Participants are randomized to receive the active drug at one or more dose levels or a placebo. All participants usually receive counseling on a reduced-calorie diet and increased physical activity.[20]
-
Primary Endpoints: The co-primary endpoints are typically the percentage change in body weight from baseline and the proportion of participants who achieve a certain percentage of weight loss (e.g., ≥5% or ≥10%).[20]
-
Duration: Trials for chronic weight management often last for at least one year.
-
Safety and Tolerability: Adverse events are systematically collected and monitored throughout the study.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting intestinal fat absorption.
Caption: A representative workflow for a preclinical in vivo study in diet-induced obese mice.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 4. How does semaglutide work? | Mayo Clinic Diet [diet.mayoclinic.org]
- 5. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. skinlogic.org [skinlogic.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Orlistat - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. bonevet.org [bonevet.org]
- 11. Phentermine-topiramate: First combination drug for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Randomized, Phase 3 Trial of Naltrexone SR/Bupropion SR on Weight and Obesity-related Risk Factors (COR-II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase 3a Data Showed Liraglutide 3 mg Demonstrated Significantly Greater Weight Loss Compared to Placebo in Adults With Obesity and Type 2 Diabetes [prnewswire.com]
- 16. news-medical.net [news-medical.net]
- 17. Tirzepatide for Obesity: Highlights from the SURMOUNT-1 Trial [medicaldialogues.in]
- 18. researchgate.net [researchgate.net]
- 19. Diet-Induced Obesity in mice is associated with hyperinsulinemia, hepatic steatosis, and glomerulopathy in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medpace.com [medpace.com]
Comparative analysis of JTP-103237's effects across different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of JTP-103237, a novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, across various cell lines relevant to metabolic disease research. While direct comparative studies of this compound across multiple cell lines are not extensively available in publicly accessible literature, this document synthesizes existing data on this compound and the effects of MGAT2 inhibition in relevant in vitro models to provide a useful reference for researchers.
Introduction to this compound
This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the resynthesis of triglycerides (TG) in the small intestine.[1][2] By inhibiting MGAT2, this compound effectively reduces the absorption of dietary fats.[1][2] Beyond its effects on lipid absorption, this compound has been shown to suppress hepatic triglyceride synthesis and de novo lipogenesis.[3][4][5] The mechanism of action involves the downregulation of key lipogenic genes, including sterol regulatory element-binding protein 1-c (SREBP-1c).[3][4][5] These characteristics make this compound a promising candidate for the treatment of metabolic disorders such as obesity, nonalcoholic fatty liver disease (NAFLD), and diabetes.[3][4][5]
Comparative Effects of MGAT2 Inhibition in Key Cell Lines
The following table summarizes the expected effects of this compound in different cell lines based on their physiological roles and published data on MGAT2 inhibition.
| Cell Line | Primary Tissue of Origin | Key Characteristics & Relevance to MGAT2 Inhibition | Expected Effect of this compound on Triglyceride (TG) Synthesis | Expected Effect on SREBP-1c Expression | Expected Effect on Lipid Droplet Formation |
| HepG2 | Human Hepatocellular Carcinoma | Well-established model for studying liver lipid metabolism. Expresses MGAT2 and MGAT3, which can influence triglyceride synthesis.[6] | Moderate to significant reduction. The presence of MGAT3 might offer some compensation.[6] | Significant reduction, as SREBP-1c is a key regulator of lipogenesis in the liver.[3][4][5] | Decrease in number and/or size of lipid droplets.[6] |
| Caco-2 | Human Colorectal Adenocarcinoma | Differentiated Caco-2 cells are a widely used model for the intestinal barrier and lipid absorption.[7][8] | Significant reduction, as MGAT2 is highly expressed in the small intestine and is a key enzyme in dietary fat absorption.[1][2] | Likely reduction, as SREBP-1c is also involved in intestinal lipid metabolism. | Significant decrease in the formation of lipid droplets following fatty acid challenge. |
| HIEC-6 | Human Intestinal Epithelial Crypt-like Cells | A non-cancerous human intestinal cell line used to model the small intestine epithelium and screen for MGAT2 inhibitors.[1][9] | Strong inhibition, as this cell line is used to model MGAT2-dependent triglyceride accumulation.[1][9] | Expected reduction. | Pronounced decrease in 2-monoacylglycerol-induced lipid droplet accumulation.[1] |
| Huh7 | Human Hepatocellular Carcinoma | Another human liver cell line often used in lipid metabolism studies. Known to have higher intracellular triglyceride content compared to HepG2 cells. | Significant reduction. | Significant reduction. Studies have shown that SREBP-1c expression can be modulated in Huh7 cells.[10] | Decrease in lipid droplet accumulation. |
Signaling Pathway of this compound
This compound primarily exerts its effects by inhibiting the MGAT2 enzyme. This direct inhibition leads to a cascade of downstream events, most notably the suppression of the LXR/SREBP-1c signaling pathway, which plays a central role in regulating lipogenesis.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound in cell culture.
Triglyceride Synthesis Assay
This protocol is adapted for a 96-well plate format and is based on quantifying triglyceride content after treatment with an MGAT inhibitor.
Materials:
-
HepG2, Caco-2, or HIEC-6 cells
-
Cell culture medium (e.g., DMEM)
-
This compound (dissolved in DMSO)
-
Oleic acid complexed to BSA
-
Triglyceride Quantification Kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Pre-treatment: One hour prior to the addition of fatty acids, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Fatty Acid Loading: Add oleic acid (final concentration 0.25-0.5 mM) to the wells to induce lipid accumulation.
-
Incubation: Incubate the cells for 12-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the instructions of the Triglyceride Quantification Kit.
-
Quantification: Measure the triglyceride content using a plate reader at the appropriate wavelength as specified by the kit manufacturer.
SREBP-1c Gene Expression Analysis (qPCR)
This protocol outlines the steps to measure the mRNA levels of SREBP-1c and its target genes.
Materials:
-
Treated cell lysates from the triglyceride synthesis experiment (or a parallel experiment)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SREBP-1c, Fatty Acid Synthase (FASN), and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for SREBP-1c, FASN, and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Lipid Droplet Visualization (BODIPY Staining)
This protocol allows for the qualitative and quantitative assessment of intracellular lipid droplet formation.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
This compound and oleic acid (as in the triglyceride assay)
-
BODIPY 493/503 dye
-
DAPI (for nuclear staining)
-
Formaldehyde (B43269) for fixing
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with this compound and oleic acid as described in the triglyceride synthesis assay.
-
Fixation: Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes.
-
Staining: Wash the cells again and stain with BODIPY 493/503 (1 µg/mL) and DAPI (1 µg/mL) for 15-30 minutes.
-
Imaging: Wash the cells and mount the coverslips on slides (or image the plate directly) using a fluorescence microscope.
-
Analysis: Capture images and, if desired, quantify the number and size of lipid droplets per cell using image analysis software like ImageJ.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of this compound in a cell-based assay.
Caption: General experimental workflow for cell-based analysis.
Comparison with Other MGAT2 Inhibitors
Several other MGAT2 inhibitors have been developed and studied. For instance, "Compound A" has shown potent inhibition of both human and mouse MGAT2 with IC50 values in the low nanomolar range.[2] Another compound, BMS-963272, has been shown to decrease inflammation and fibrosis in murine models of NASH and was well-tolerated in a Phase 1 clinical trial in obese adults.[11] The in vitro potency of this compound is comparable to these compounds, and its efficacy in animal models suggests it is a strong candidate for further development.[3][4][5] A key advantage of potent and selective MGAT2 inhibitors is the potential to reduce fat absorption and improve metabolic parameters without the significant gastrointestinal side effects associated with broader-acting lipid absorption inhibitors.
Conclusion
This compound is a promising MGAT2 inhibitor with demonstrated efficacy in reducing triglyceride synthesis and de novo lipogenesis, primarily through the suppression of the SREBP-1c signaling pathway.[3][4][5] While direct head-to-head comparative studies in different cell lines are limited, the available data on MGAT2 inhibition in relevant hepatic and intestinal cell models provide a strong rationale for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the cellular mechanisms of this compound and other MGAT2 inhibitors. Future studies directly comparing the effects of this compound across a panel of cell lines, including primary human hepatocytes, will be invaluable in further elucidating its therapeutic profile.
References
- 1. Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Butyrate impairs lipid transport by inhibiting microsomal triglyceride transfer protein in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CFTR knockdown stimulates lipid synthesis and transport in intestinal Caco-2/15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SIRT6 controls hepatic lipogenesis by suppressing LXR, ChREBP, and SREBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of JTP-103237's Mechanism of Action: A Comparative Guide to MGAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of JTP-103237, a novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, by comparing its performance with other emerging alternatives in the same class. The information presented is based on available preclinical and clinical data, offering an objective overview to inform research and development decisions in the field of metabolic diseases.
Introduction to this compound and the Role of MGAT2 Inhibition
This compound is a selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the small intestine.[1] MGAT2 facilitates the resynthesis of triglycerides (TGs) from monoacylglycerol and fatty acids within enterocytes. By inhibiting this enzyme, this compound effectively reduces the absorption of dietary fats, leading to a decrease in body weight and improvements in various metabolic parameters.[1] Beyond its primary effect in the gut, this compound and other MGAT2 inhibitors have been shown to influence hepatic lipid metabolism, suppressing triglyceride synthesis and de novo lipogenesis, and to modulate the release of gut hormones that regulate appetite and glucose homeostasis.[2][3]
Comparative Analysis of MGAT2 Inhibitors
This section provides a comparative analysis of this compound and other notable MGAT2 inhibitors based on their pharmacological profiles and efficacy in preclinical and clinical studies.
Table 1: In Vitro Potency of MGAT2 Inhibitors
| Compound | Target | IC50 (human MGAT2) | IC50 (mouse MGAT2) | Selectivity | Reference |
| This compound | MGAT2 | 0.019 µM | - | >338-fold vs hMGAT3 | MedchemExpress |
| Compound A | MGAT2 | 7.8 nM | 2.4 nM | - | PMC |
| Compound B | MGAT2 | 8.1 nM | 0.85 nM | >300-fold vs DGAT1, DGAT2, ACAT1 | PMC |
| BMS-963272 | MGAT2 | 175 nM (initial hit) | Inactive (initial hit) | Potent and Selective (optimized) | ACS Publications |
Note: Data for all compounds may not be available in the public domain. The table is populated with available information.
Table 2: Preclinical Efficacy of MGAT2 Inhibitors in Diet-Induced Obesity (DIO) Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | DIO Mice | Significantly decreased body weight, improved glucose tolerance, decreased fat weight and hepatic triglyceride content.[1] | PubMed |
| Compound A | DIO Mice | Inhibited 17% of HFD-induced body weight gain over 5 weeks, comparable anti-obesity effects to MGAT2 genetic deletion. | PMC |
| BMS-963272 | DIO Mice | Demonstrated on-target weight loss efficacy.[4][5] | PubMed, ACS Publications |
| S-309309 | DIO Mice | Suppressed food intake and body weight gain over 13 weeks. Improved insulin (B600854) sensitivity and fatty liver.[6] | American Diabetes Association |
Table 3: Effects of MGAT2 Inhibitors on Gut Hormones and Other Metabolic Parameters
| Compound | Key Effects | Reference |
| This compound | Increased plasma peptide YY (PYY) levels after lipid loading.[1] | PubMed |
| BMS-963272 | Increased gut hormones GLP-1 and PYY in human subjects.[7][8] | PubMed, ResearchGate |
| S-309309 | Enhanced intestinal fatty acid beta-oxidation and increased energy expenditure.[6] | American Diabetes Association |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for this compound and other MGAT2 inhibitors is the direct inhibition of the MGAT2 enzyme in the small intestine. This leads to a reduction in the re-esterification of absorbed monoglycerides (B3428702) and free fatty acids into triglycerides, thereby limiting the absorption of dietary fat.
Furthermore, studies on this compound have revealed a secondary mechanism involving the regulation of hepatic lipid metabolism. This compound has been shown to suppress the expression of lipogenesis-related genes, such as sterol regulatory element-binding protein 1-c (SREBP-1c).[2][3] This effect is thought to be mediated, at least in part, by antagonizing Liver X Receptor (LXR) signaling, as an increase in intracellular fatty acids (due to MGAT2 inhibition) can suppress SREBP-1c expression.[3]
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the efficacy of MGAT2 inhibitors.
Diet-Induced Obesity (DIO) Mouse Model
This model is the standard for evaluating anti-obesity therapeutics.
-
Animals: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Treatment: Once obesity is established, animals are randomized into treatment groups and administered the MGAT2 inhibitor or vehicle daily via oral gavage.
-
Parameters Measured:
-
Body weight and food intake (measured daily or weekly).
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism.
-
Plasma levels of triglycerides, cholesterol, and gut hormones (GLP-1, PYY).
-
At the end of the study, tissues such as liver and adipose tissue are collected for weight and histological analysis, and measurement of triglyceride content.[10]
-
Oral Lipid Tolerance Test (OLTT)
The OLTT is used to assess the acute effect of a compound on postprandial lipemia.
-
Animals: Mice are fasted for a short period (e.g., 2-4 hours) prior to the test.[11]
-
Procedure:
-
A baseline blood sample is collected.
-
The MGAT2 inhibitor or vehicle is administered via oral gavage.
-
After a set period (e.g., 30-60 minutes), a lipid load (e.g., 200 µl of soybean oil) is administered by oral gavage.[11]
-
Blood samples are collected at various time points post-lipid administration (e.g., 1, 2, 3, and 4 hours).[11]
-
-
Analysis: Plasma triglyceride levels are measured in the collected blood samples to determine the postprandial lipid excursion. The area under the curve (AUC) for plasma triglycerides is calculated to quantify the overall effect of the inhibitor on fat absorption.
Conclusion
This compound and other selective MGAT2 inhibitors represent a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. Their primary mechanism of reducing intestinal fat absorption is well-documented and cross-validated through multiple preclinical studies. Furthermore, the emerging evidence of their beneficial effects on hepatic lipid metabolism and gut hormone secretion highlights their multifaceted therapeutic potential. The comparative data presented in this guide underscore the consistent efficacy profile within this drug class, while also pointing to subtle differences that may warrant further investigation to identify best-in-class candidates. The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel MGAT2 inhibitors.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]
JTP-103237 and Lifestyle Interventions for Obesity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical drug candidate JTP-103237 and established lifestyle interventions for the management of obesity. The comparison is based on available experimental data, highlighting the mechanistic approaches and efficacy of each strategy. It is crucial to note that this compound has only undergone preclinical evaluation in animal models, and no human clinical trial data is currently available. Therefore, this comparison juxtaposes preclinical findings with clinical outcomes of lifestyle interventions in humans.
Efficacy Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in preclinical studies and the outcomes of comprehensive lifestyle interventions in human clinical trials.
Table 1: Preclinical Efficacy of this compound in Animal Models of Obesity
| Parameter | Animal Model | Treatment Group | Outcome | Citation |
| Body Weight | High-Fat Diet-Induced Obese Mice | This compound | Significantly decreased body weight compared to vehicle. | [1] |
| Fat Weight | High-Fat Diet-Induced Obese Mice | This compound | Significantly decreased fat weight compared to vehicle. | [1] |
| Food Intake | High-Fat Diet-Induced Obese Mice | This compound | Reduced food intake in a dietary fat-dependent manner. | [1] |
| Plasma Glucose | High Sucrose Very Low-Fat Diet Fed Mice | This compound (100 mg/kg/day) | Decreased plasma glucose levels. | [2][3] |
| Total Cholesterol | High Sucrose Very Low-Fat Diet Fed Mice | This compound (100 mg/kg/day) | Decreased total cholesterol levels. | [2][3] |
| Hepatic Triglyceride Content | High Sucrose Very Low-Fat Diet Fed Mice | This compound | Reduced hepatic triglyceride content. | [3][4] |
Table 2: Efficacy of Comprehensive Lifestyle Interventions for Obesity in Humans (Systematic Reviews & Meta-Analyses)
| Intervention Type | Study Population | Duration | Average Weight Loss | Citation |
| Diet + Exercise | Overweight/Obese Adults | 6 months | 5 to 8.5 kg (5% to 9% of initial body weight) | [3] |
| Diet + Exercise | Overweight/Obese Adults | 12 to 18 months | Greater than diet alone (mean difference: -1.72 kg) and exercise alone (mean difference: -6.29 kg) | [5] |
| Intensive Lifestyle Intervention | Overweight/Obese Adults with Type 2 Diabetes | 1 year | 8.5% of initial weight | [6][7] |
| Intensive Lifestyle Intervention | Overweight/Obese Adults with Type 2 Diabetes | 8 years | 4.7% of initial weight (maintained) | [6][7] |
| Behavioral Interventions (Diet, Physical Activity, Behavioral Strategies) | Adults with Moderate to Severe Obesity | Up to 12 months | 32-97% of participants achieved ≥5% weight loss; 3-70% achieved ≥10% weight loss | [4] |
Experimental Protocols
This compound Preclinical Studies
The preclinical efficacy of this compound was evaluated in mouse models of obesity. A common experimental design involved the following steps:
-
Animal Model: Male mice were fed a high-fat diet (HFD) or a high-sucrose, very-low-fat (HSVLF) diet to induce obesity and related metabolic disturbances.[1][4]
-
Treatment Administration: this compound was administered orally, mixed with the diet or via gavage, at varying doses (e.g., 30-100 mg/kg/day).[2] A control group received a vehicle.
-
Duration: The studies were conducted over several weeks to assess chronic effects.
-
Outcome Measures: Key parameters measured included body weight, food intake, fat mass, plasma levels of glucose, cholesterol, and triglycerides, and hepatic triglyceride content.[1][3]
Lifestyle Intervention Clinical Trials
Comprehensive lifestyle interventions for obesity in humans typically involve a multi-component approach, as evidenced by numerous randomized controlled trials. A generalized protocol includes:
-
Participant Recruitment: Adults with overweight or obesity (defined by Body Mass Index, BMI) are recruited for the study.[2]
-
Intervention Arms: Participants are randomized to an intensive lifestyle intervention group or a control/standard care group.[2][8]
-
Intervention Components:
-
Diet: A reduced-calorie diet is prescribed, often with specific macronutrient targets (e.g., low-fat or low-carbohydrate).[2][9]
-
Physical Activity: A goal for weekly physical activity is set, commonly aiming for at least 150 minutes of moderate-intensity exercise.[2]
-
Behavioral Therapy: Strategies such as self-monitoring, goal setting, and problem-solving are taught to support adherence to diet and exercise recommendations.[2]
-
-
Intervention Delivery: The intervention is delivered through individual or group sessions, which can be in-person, via telephone, or web-based.[8][10] The frequency of contact is typically higher in the initial phase and then tapered.[6]
-
Duration and Follow-up: Interventions typically last from 12 weeks to a year or more, with long-term follow-up to assess weight loss maintenance.[2][3][6]
-
Outcome Measures: The primary outcome is typically the change in body weight. Secondary outcomes often include changes in waist circumference, blood pressure, lipid profiles, and glucose metabolism.[11]
Mechanistic and Logical Diagrams
The following diagrams illustrate the proposed mechanism of action for this compound and a typical workflow for a lifestyle intervention program.
References
- 1. Weight Loss in Short-Term Interventions for Physical Activity and Nutrition Among Adults With Overweight or Obesity: A Systematic Review and Meta-Analysis [cdc.gov]
- 2. A randomized controlled trial of a 12-week intensive lifestyle intervention program at a primary care obesity clinic for adults in western Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weight-loss outcomes: a systematic review and meta-analysis of weight-loss clinical trials with a minimum 1-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral Lifestyle Interventions for Moderate and Severe Obesity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet or Exercise Interventions vs Combined Behavioral Weight Management Programs: A Systematic Review and Meta-Analysis of Direct Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eight-Year Weight Losses with an Intensive Lifestyle Intervention: The Look AHEAD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Largest U.S. Weight-Loss Study Shows Long-Term Weight Control is Possible with Intensive Lifestyle Intervention (ILI) [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Long Term Weight Loss Diets and Obesity Indices: Results of a Network Meta-Analysis [frontiersin.org]
- 10. Journal of Medical Internet Research - Effects of a Web-Based Lifestyle Intervention on Weight Loss and Cardiometabolic Risk Factors in Adults With Overweight and Obesity: Randomized Controlled Clinical Trial [jmir.org]
- 11. Effects of Lifestyle Interventions That Include a Physical Activity Component in Class II and III Obese Individuals: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
JTP-103237: A Preclinical Review and Comparative Landscape for NAFLD and Obesity
A Note on Clinical Data: Publicly available information and a thorough search of clinical trial registries reveal no registered human clinical trial data for JTP-103237. The following review is based on preclinical studies, primarily in animal models. This guide provides a comprehensive overview of the existing preclinical data for this compound and compares its potential therapeutic indications with currently approved treatments for Non-Alcoholic Fatty Liver Disease (NAFLD) and obesity.
This compound: Preclinical Data Overview
This compound is a novel inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat in the intestine.[1][2] Preclinical studies suggest its potential as a therapeutic agent for metabolic disorders such as NAFLD and obesity.[1][3][4]
Mechanism of Action
This compound selectively inhibits MGAT2, which plays a key role in the synthesis of triglycerides (TG) from monoacylglycerol and fatty acids in the small intestine.[1][2] By blocking this pathway, this compound reduces the absorption of dietary fats.[1] Additionally, in a high-sucrose, very-low-fat diet-induced fatty liver model, this compound was found to suppress not only TG and diacylglycerol (DG) synthesis but also de novo lipogenesis (fatty acid synthesis) in the liver.[3][4] This is thought to occur through the suppression of lipogenesis-related gene expression, such as sterol regulatory element-binding protein 1-c (SREBP-1c).[3][4][5]
Signaling Pathway of this compound in Hepatic Lipid Metabolism
Caption: Postulated mechanism of this compound in reducing hepatic lipid synthesis.
Preclinical Efficacy in Animal Models
Chronic administration of this compound in diet-induced obese (DIO) mice has demonstrated significant effects on body weight, glucose tolerance, and lipid profiles.
Table 1: Effects of Chronic this compound Treatment in DIO Mice [1]
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Body Weight Change (%) | +10.2 ± 1.5 | +2.5 ± 1.2 | -1.8 ± 1.1** |
| Fat Weight (g) | 3.9 ± 0.3 | 2.8 ± 0.2 | 2.1 ± 0.2 |
| Hepatic Triglyceride (mg/g) | 48.6 ± 5.9 | 29.8 ± 3.7* | 19.5 ± 2.4 |
| Plasma Glucose (mg/dL) | 198 ± 11 | 165 ± 8 | 152 ± 7** |
| Plasma Insulin (B600854) (ng/mL) | 3.1 ± 0.5 | 1.9 ± 0.3 | 1.2 ± 0.2 |
| *p<0.05, *p<0.01 vs. Vehicle. Data are presented as mean ± SEM. | |||
| Plasma glucose and insulin levels were measured during an oral glucose tolerance test. |
In a high sucrose, very low-fat (HSVLF) diet-induced fatty liver mouse model, this compound reduced hepatic triglyceride content and suppressed both triglyceride synthesis and de novo lipogenesis.[3][4][6]
Table 2: Effects of this compound on Hepatic Lipid Metabolism in HSVLF Diet-Fed Mice [3][4]
| Parameter | Vehicle | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Hepatic Triglyceride (mg/g liver) | 45.0 ± 5.5 | 32.1 ± 4.1 | 27.1 ± 7.3** |
| Hepatic MGAT Activity (%) | 100 | 78.2 ± 5.1 | 65.4 ± 6.3 |
| De Novo Lipogenesis (dpm/g liver) | 100 | 75.3 ± 8.2* | 62.1 ± 7.5 |
| *p<0.05, *p<0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Male C57BL/6J mice were fed a high-fat diet for 8 weeks to induce obesity. This compound was then administered orally once daily for 8 weeks. Body weight, food intake, and fat weight were measured. An oral glucose tolerance test was performed at the end of the treatment period.
Male C57BL/6J mice were fed an HSVLF diet for 4 weeks to induce fatty liver. This compound was administered as a food admixture for the last 2 weeks. Hepatic triglyceride content, MGAT activity, and de novo lipogenesis were measured.
Comparative Landscape: Approved Treatments for Obesity and NAFLD
While this compound shows promise in preclinical models, it is important to consider the established therapeutic landscape for its potential indications.
Approved Medications for Obesity
Several medications are approved for the long-term management of obesity. These drugs have undergone extensive clinical trials to establish their efficacy and safety in humans.
Table 3: Clinically Approved Drugs for Obesity
| Drug | Mechanism of Action | Average Weight Loss (%) | Key Clinical Trial(s) |
| Semaglutide | GLP-1 Receptor Agonist | 14.9% - 17.4% (at 68 weeks)[2][7] | STEP Program[2] |
| Tirzepatide | Dual GIP and GLP-1 Receptor Agonist | 15.0% - 22.5% (at 72 weeks)[8][9] | SURMOUNT Program[8] |
| Orlistat (B1677487) | Gastrointestinal Lipase Inhibitor | ~3% more than placebo (at 1 year)[10] | European Multicentre Orlistat Study Group[11] |
Treatments for Non-Alcoholic Fatty Liver Disease (NAFLD)
Currently, no medications are specifically approved by the FDA for the treatment of NAFLD.[12] However, certain medications are used off-label, and lifestyle modifications remain the cornerstone of management.
Table 4: Investigational and Off-Label Treatments for NAFLD/NASH
| Treatment | Mechanism of Action | Effect on Liver Histology | Key Clinical Trial(s) |
| Liraglutide | GLP-1 Receptor Agonist | Resolution of NASH in 39% of patients vs. 9% in placebo[13][14] | LEAN[13][14] |
| Pioglitazone | PPAR-γ Agonist | Improvement in steatosis, inflammation, and ballooning[15][16][17] | PIVENS[18] |
| Vitamin E | Antioxidant | Improvement in steatosis and inflammation, but not fibrosis[18][19][20][21] | PIVENS[18] |
Summary and Future Directions
The preclinical data for this compound are promising, suggesting a dual mechanism of action that could be beneficial for both obesity and NAFLD. Its ability to inhibit fat absorption and suppress hepatic de novo lipogenesis is a unique pharmacological profile. However, the lack of human clinical trial data means that its efficacy and safety in the intended patient population remain unknown.
For researchers and drug development professionals, this compound represents an interesting early-stage compound. Future research should focus on initiating clinical trials to evaluate its safety, tolerability, and efficacy in humans. A direct comparison with existing and emerging therapies for obesity and NAFLD will be crucial to determine its potential place in the therapeutic armamentarium. The robust weight loss observed with GLP-1 and dual GIP/GLP-1 receptor agonists has set a high bar for new anti-obesity medications. Similarly, the complex pathophysiology of NAFLD necessitates therapies that can address multiple facets of the disease, including steatosis, inflammation, and fibrosis. The journey of this compound from a preclinical candidate to a potential therapeutic option will depend on rigorous clinical investigation.
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 8. The Body weight Reducing Effects of Tirzepatide in People with and without Type 2 Diabetes: A Review on Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. European Multicentre Orlistat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. niddk.nih.gov [niddk.nih.gov]
- 13. Liraglutide’s use in treatment of non-alcoholic fatty liver: an evaluation of the non-alcoholic steatohepatitis study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liraglutide safety and efficacy in patients with non-alcoholic steatohepatitis (LEAN): a multicentre, double-blind, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Pioglitazone on Nonalcoholic Fatty Liver Disease in Morbid Obese Patients; a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acpjournals.org [acpjournals.org]
- 17. Pioglitazone even at low dosage improves NAFLD in type 2 diabetes: clinical and pathophysiological insights from a subgroup of the TOSCA.IT randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vitamin E as a Treatment for Nonalcoholic Fatty Liver Disease: Reality or Myth? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The efficacy of vitamin E in reducing non-alcoholic fatty liver disease: a systematic review, meta-analysis, and meta-regression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitamin E as an Adjuvant Treatment for Non-alcoholic Fatty Liver Disease in Adults: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
JTP-103237: A Second-Generation MGAT2 Inhibitor Demonstrating Enhanced Potency and In Vivo Efficacy
In the landscape of therapeutic agents targeting metabolic disorders, inhibitors of monoacylglycerol acyltransferase 2 (MGAT2) have emerged as a promising class of drugs. JTP-103237, a novel MGAT2 inhibitor, demonstrates significant advancements in potency and in vivo efficacy when compared to first-generation inhibitors. This guide provides a detailed, data-supported comparison of this compound with these earlier compounds, offering valuable insights for researchers and drug development professionals.
Executive Summary
This compound distinguishes itself from first-generation MGAT inhibitors through its potent and selective inhibition of MGAT2. This leads to a significant reduction in fat absorption and subsequent improvements in metabolic parameters such as body weight and glucose tolerance. Experimental data indicates that this compound exhibits a favorable pharmacological profile, positioning it as a strong candidate for the treatment of obesity and related metabolic diseases.
In Vitro Potency and Selectivity
This compound demonstrates high potency against MGAT2, with IC50 values in the nanomolar range. Importantly, it shows significant selectivity over other related acyltransferases, which is a key attribute for minimizing off-target effects. The following table summarizes the available in vitro data for this compound and representative first-generation MGAT2 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | human MGAT2 | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [1] |
| mouse MGAT2 | 0.85 | [1] | ||
| Compound A | human MGAT2 | 7.8 | >1000-fold vs. MGAT3, AWAT2, DGAT1 | [2][3] |
| mouse MGAT2 | 2.4 | [3] | ||
| Compound B | human MGAT2 | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [1] |
| mouse MGAT2 | 0.85 | [1] | ||
| Aryl Dihydropyridinone | human MGAT2 | 14 | >1000-fold vs. MGAT3, AWAT2, DGAT1 | [1] |
In Vivo Efficacy: Oral Lipid Tolerance Test
The in vivo efficacy of MGAT2 inhibitors is often assessed using an oral lipid tolerance test (OLTT), which measures the postprandial increase in plasma triglycerides (TG) after a lipid challenge. This compound has been shown to significantly blunt this increase, indicating effective inhibition of intestinal fat absorption.
| Compound | Animal Model | Dose | TG Reduction (%) | Reference |
| This compound | Rats | Not Specified | Significantly reduced absorbed lipids | [4] |
| (S)-10 (AstraZeneca) | Mice | Not Specified | 68% | [5] |
| Compound A | Mice | Not Specified | Dose-dependently inhibited postprandial TG increase | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: Triglyceride absorption pathway and the inhibitory action of this compound on MGAT2.
Caption: Generalized workflow for an in vivo Oral Lipid Tolerance Test (OLTT).
Detailed Experimental Protocols
In Vitro MGAT2 Activity Assay
The inhibitory activity of compounds against MGAT2 is determined using a biochemical assay, often with recombinant human or mouse MGAT2. A common method is a radiometric assay.
Objective: To determine the IC50 value of a test compound against MGAT2.
Materials:
-
Recombinant human or mouse MGAT2 enzyme preparation (e.g., from Sf9 cell membranes).
-
Substrates: 2-monooleoylglycerol (2-OG) and [14C]oleoyl-CoA.
-
Assay buffer: e.g., 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% BSA.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Scintillation cocktail and vials.
-
Microplate reader.
Procedure:
-
The reaction is initiated by adding the MGAT2 enzyme preparation to a mixture containing the assay buffer, 2-OG, [14C]oleoyl-CoA, and the test compound at various concentrations.
-
The reaction is incubated for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by adding a stop solution (e.g., a mixture of isopropanol, heptane, and water).
-
The radiolabeled diacylglycerol product is extracted into an organic phase.
-
The radioactivity of the organic phase is measured using a liquid scintillation counter.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control (DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Oral Lipid Tolerance Test (OLTT)
The OLTT is a crucial in vivo experiment to assess the effect of MGAT2 inhibitors on intestinal fat absorption.
Objective: To evaluate the effect of a test compound on postprandial hypertriglyceridemia in an animal model.
Animal Model:
Procedure:
-
Animals are fasted for a predetermined period (e.g., 12 hours) with free access to water to ensure a baseline triglyceride level[7][8].
-
The test compound (e.g., this compound) or vehicle is administered orally at a specific time before the lipid challenge.
-
A lipid emulsion (e.g., soybean oil or a standardized high-fat meal) is administered orally to the animals[7][8].
-
Blood samples are collected at various time points post-lipid administration (e.g., 0, 1, 2, and 4 hours).
-
Plasma is separated, and triglyceride levels are measured using a commercial enzymatic assay kit.
-
The data is typically presented as the time course of plasma TG concentrations. The Area Under the Curve (AUC) for the plasma TG concentration-time profile is calculated to quantify the overall lipid excursion.
-
The percentage reduction in the TG AUC in the compound-treated group is calculated relative to the vehicle-treated group.
Conclusion
This compound represents a significant advancement in the development of MGAT2 inhibitors. Its high in vitro potency, selectivity, and demonstrated in vivo efficacy in reducing fat absorption underscore its potential as a therapeutic agent for obesity and related metabolic disorders. The data presented in this guide provides a clear comparison with first-generation inhibitors, highlighting the progress made in targeting the MGAT2 pathway. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Validating the Long-Term Safety Profile of JTP-103237: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical long-term safety profile of JTP-103237, a novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, against other therapeutic alternatives for metabolic disorders. The information is based on available preclinical data and long-term safety data of comparator drugs.
Executive Summary
This compound demonstrates a promising preclinical profile for the treatment of obesity and nonalcoholic fatty liver disease (NAFLD) by selectively inhibiting MGAT2.[1] Preclinical studies in mice indicate efficacy in preventing diet-induced obesity, improving glucose tolerance, and reducing hepatic triglyceride content.[1][2][3][4] However, a comprehensive long-term safety profile in humans is not yet established due to the absence of clinical trial data. This guide compares the available preclinical safety-related findings for this compound with the known long-term safety profiles of other lipid-lowering and anti-obesity agents, including orlistat (B1677487), lomitapide (B243), mipomersen (B10770913), and diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. These comparisons highlight distinct safety considerations, particularly concerning gastrointestinal and hepatic adverse events.
This compound: Preclinical Safety and Efficacy Data
This compound is a potent and selective inhibitor of MGAT2, an enzyme crucial for the absorption of dietary fat in the small intestine.[1] Its mechanism of action involves blocking the synthesis of triglycerides from monoacylglycerol and fatty acids, thereby reducing lipid absorption.[1]
Quantitative Preclinical Data in Mouse Models
The following tables summarize the key quantitative findings from preclinical studies conducted on this compound in mice.
Table 1: Effects of Chronic this compound Treatment on Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle | This compound (0.03%) | This compound (0.1%) | Reference |
| Body Weight Change (g) | +15.2 ± 1.1 | +8.9 ± 1.0 | +6.5 ± 0.8 | [1] |
| Food Intake ( g/day ) | 3.4 ± 0.1 | 3.1 ± 0.1 | 2.9 ± 0.1 | [1] |
| Epididymal Fat Weight (g) | 2.8 ± 0.2 | 1.9 ± 0.2 | 1.5 ± 0.1 | [1] |
| Hepatic Triglyceride (mg/g liver) | 118.4 ± 15.7 | 65.1 ± 10.2 | 45.3 ± 5.9 | [1] |
| Plasma Glucose (mg/dL) | 165.3 ± 8.4 | 142.1 ± 7.3 | 135.8 ± 6.5 | [1] |
| Plasma Insulin (ng/mL) | 2.1 ± 0.4 | 1.3 ± 0.3 | 0.9 ± 0.2 | [1] |
| p < 0.05 vs. Vehicle |
Table 2: Effects of this compound on High-Sucrose Diet-Induced Fatty Liver in Mice
| Parameter | Control | This compound (30 mg/kg) | This compound (100 mg/kg) | Reference |
| Hepatic Triglyceride (mg/g liver) | 100.2 ± 11.3 | 85.7 ± 9.8 | 70.4 ± 8.1 | [2] |
| Hepatic MGAT Activity (% of control) | 100 | 75.3 ± 8.2 | 55.1 ± 6.3 | [2] |
| Plasma Total Cholesterol (mg/dL) | 145.2 ± 10.1 | 130.5 ± 9.5 | 118.9 ± 8.7 | [2] |
| Plasma Glucose (mg/dL) | 158.4 ± 9.2 | 142.6 ± 8.1 | 131.7 ± 7.5 | [2] |
| p < 0.05 vs. Control |
Experimental Protocols
Chronic Treatment in Diet-Induced Obese (DIO) Mice: Male C57BL/6J mice were fed a high-fat diet for 8 weeks to induce obesity. The mice were then administered this compound mixed in their diet at concentrations of 0.03% or 0.1% for 8 weeks. Body weight and food intake were measured regularly. At the end of the treatment period, blood and tissue samples were collected for analysis of plasma parameters and hepatic triglyceride content.[1]
High-Sucrose Diet-Induced Fatty Liver Model: Male C57BL/6J mice were fed a high-sucrose diet for 4 weeks to induce fatty liver. This compound was administered orally at doses of 30 or 100 mg/kg once daily for 4 weeks. At the end of the study, hepatic triglyceride content and MGAT activity were measured. Plasma levels of total cholesterol and glucose were also determined.[2]
Comparative Analysis with Alternative Therapies
This section compares the known long-term safety profiles of established therapies with the preclinical findings for this compound.
Table 3: Comparison of Long-Term Safety Profiles
| Drug/Drug Class | Mechanism of Action | Common Long-Term Adverse Events | References |
| This compound | MGAT2 inhibitor | (Preclinical data) Reduced body weight and food intake. No significant adverse events reported in preclinical studies. | [1] |
| Orlistat | Pancreatic and gastric lipase (B570770) inhibitor | Gastrointestinal: Oily spotting, flatus with discharge, fecal urgency, fatty/oily stool, frequent bowel movements. Rare reports of severe liver injury. | [5][6][7][8][9] |
| Lomitapide | Microsomal triglyceride transfer protein (MTP) inhibitor | Gastrointestinal: Diarrhea, nausea, vomiting, abdominal pain. Hepatic: Elevations in liver transaminases, hepatic steatosis. | [10][11][12][13][14] |
| Mipomersen | Antisense oligonucleotide targeting apolipoprotein B-100 mRNA | Injection site reactions, flu-like symptoms. Hepatic: Elevations in liver transaminases, hepatic steatosis. | [15][16][17][18][19] |
| DGAT1 Inhibitors | Diacylglycerol O-acyltransferase 1 inhibitor | Gastrointestinal: Nausea, diarrhea, vomiting. | [20][21][22][23] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting intestinal fat absorption.
Experimental Workflow for Preclinical Safety Assessment
Caption: A generalized workflow for preclinical safety and efficacy studies of this compound.
Discussion and Conclusion
The preclinical data for this compound are promising, suggesting a favorable efficacy profile with a potential for a good safety margin, particularly concerning the gastrointestinal side effects commonly observed with other fat absorption inhibitors like orlistat and DGAT1 inhibitors. The mechanism of this compound, which targets the final step of triglyceride resynthesis in the intestine, appears to be well-tolerated in animal models.
However, the absence of human clinical trial data is a significant limitation in assessing the long-term safety profile of this compound. The potential for unforeseen adverse events in humans remains. In contrast, while alternatives like lomitapide and mipomersen are effective in lowering lipids, their use is associated with significant hepatic safety concerns, including elevated liver enzymes and steatosis, which necessitate careful monitoring.[10][11][13][14][15][17]
References
- 1. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of efficacy and safety of orlistat in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orlistat for the long-term treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Long‐term hepatic safety of lomitapide in homozygous familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Review of the long-term safety of lomitapide: a microsomal triglycerides transfer protein inhibitor for treating homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term safety and efficacy of lomitapide in patients with homozygous familial hypercholesterolemia: Five-year data from the Lomitapide Observational Worldwide Evaluation Registry (LOWER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term effectiveness and safety of lomitapide in patients with homozygous familial hypercholesterolemia: an observational case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term efficacy and safety of mipomersen in patients with familial hypercholesterolaemia: 2-year interim results of an open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Long-term mipomersen treatment is associated with a reduction in cardiovascular events in patients with familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 21. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current status of the research and development of diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Comparative Pharmacokinetics of JTP-103237 and Other Novel MGAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of JTP-103237, a novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, and other recently developed agents in the same class, including S-309309 and BMS-963272. The objective is to present a clear overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics to aid in the evaluation of their therapeutic potential.
Executive Summary
This compound and its counterparts, S-309309 and BMS-963272, are at the forefront of a new class of drugs targeting metabolic disorders through the inhibition of MGAT2, an enzyme crucial for dietary fat absorption. While all three compounds have demonstrated promising preclinical efficacy in reducing body weight and improving metabolic parameters, their pharmacokinetic profiles exhibit notable differences. This guide synthesizes the available data to facilitate a direct comparison.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for S-309309, the only compound for which comprehensive human data has been published. Data for this compound and BMS-963272 from comparable preclinical or clinical studies are not yet publicly available.
Table 1: Single-Ascending Dose Pharmacokinetics of S-309309 in Healthy Adults [1][2]
| Dose (mg) | Cmax (ng/mL) | AUC0–inf (ng·h/mL) |
| 1 | 145 | 3476 |
| 300 | 13,300 | 445,900 |
Data represents the geometric mean across the respective cohorts.[1]
Signaling Pathway and Experimental Workflow
The development and evaluation of MGAT2 inhibitors involve a standardized workflow, from initial screening to clinical trials. The following diagrams illustrate the underlying signaling pathway and a typical experimental design for pharmacokinetic assessment.
Caption: Inhibition of the MGAT2 pathway by this compound.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are methodologies cited in the evaluation of novel MGAT2 inhibitors.
In Vivo Murine Pharmacokinetic Studies[3]
A common protocol for assessing the pharmacokinetics of novel compounds in mice involves the following steps:
-
Animal Models: Male C57BL/6 mice are often used for these studies.
-
Dosing: The test compound is typically administered via oral gavage (PO) or intravenous (IV) injection. For oral administration, the compound is often formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Blood Collection: Serial blood samples are collected at multiple time points post-dosing. Common collection sites include the submandibular vein or orbital venous plexus, with a terminal cardiac puncture for the final time point.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Noncompartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), and half-life (t1/2), often using software like WinNonlin.[3]
Human Clinical Trials (Phase I)[2]
For the clinical evaluation of compounds like S-309309, a Phase I, single-center, randomized, double-blind, placebo-controlled study design is typical.
-
Study Population: Healthy adult subjects, sometimes including cohorts with and without obesity, are enrolled.
-
Dosing Regimen: The study typically involves a single-ascending dose (SAD) phase and a multiple-dose phase.
-
Safety and Tolerability: Comprehensive safety monitoring includes the recording of adverse events, vital signs, and clinical laboratory parameters.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug administration to determine the plasma concentration-time profile.
-
Pharmacodynamic Biomarkers: In the case of MGAT2 inhibitors, pharmacodynamic biomarkers such as dicarboxylic acid (18:1) may be measured to assess target engagement.[1][2]
Comparative Discussion
While direct quantitative comparison is currently limited by the availability of public data for this compound and BMS-963272, the available information allows for a qualitative assessment. S-309309 has demonstrated dose-proportional exposure in humans, a favorable characteristic for predictable dosing.[2] BMS-963272 has shown a good safety and tolerability profile in multiple preclinical species and in a Phase 1 trial in healthy adults with obesity.[4][5] Preclinical studies on this compound have indicated its efficacy in preventing diet-induced obesity and improving glucose tolerance, suggesting systemic exposure sufficient to engage the target.[6]
The lack of publicly available, head-to-head comparative pharmacokinetic studies necessitates that researchers and drug developers rely on individual compound publications. As more data becomes available, a more comprehensive quantitative comparison will be possible.
Note: The information provided in this guide is based on publicly available research data. For the most current and detailed information, please refer to the primary scientific literature and clinical trial registries.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, S-309309, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of JTP-103237
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of JTP-103237. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact. The following guidance is based on best practices for the disposal of hazardous chemical waste and information derived from safety data sheets of structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of any dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure : Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For dry spills, carefully sweep or scoop the material, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Decontamination : Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal : All cleanup materials must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] The primary recommended method for disposal is incineration by a licensed and approved hazardous waste disposal company.[2][3]
Waste Segregation and Collection
-
Solid Waste : Collect any waste this compound, contaminated lab materials (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste : If this compound is in a solution, collect it in a separate, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.[4]
Container Management
-
Use the original container if it is in good condition, or a compatible, chemical-resistant container with a secure, leak-proof lid.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its chemical identifier, 7-(4,6-di-tert-butylpyrimidin-2-yl)-3-(4-trifluoromethoxyphenyl)-5,6,7,8-tetrahydro(1,2,4)triazolo(4,3-a)pyrazine.[6]
-
Keep the waste container closed at all times, except when adding waste.[7]
Storage of Hazardous Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[7]
-
The storage area should be away from incompatible materials.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[5]
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
Decontamination of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[4]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4]
-
After proper decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of JTP-103237: A Guide for Laboratory Professionals
Essential guidance on personal protective equipment (PPE), operational procedures, and disposal for the novel monoacylglycerol acyltransferase (MGAT) inhibitor, JTP-103237, is critical for ensuring the safety of researchers and maintaining a secure laboratory environment. Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this document provides a comprehensive set of recommendations based on general best practices for handling new chemical entities of similar structure.
Researchers, scientists, and drug development professionals working with this compound, a compound identified as 7-(4,6-di-tert-butylpyrimidin-2-yl)-3-(4-trifluoromethoxyphenyl)-5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyrazine, must adhere to stringent safety protocols. The lack of a specific SDS necessitates a cautious approach, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must be ANSI Z87.1 compliant. Goggles are required when there is a risk of splashing. |
| Skin | Chemical-resistant gloves (Nitrile) | Double gloving is recommended. Change gloves immediately if contaminated, torn, or punctured. |
| Lab coat | Should be buttoned and have long sleeves. Consider a chemically resistant apron for larger quantities. | |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | A NIOSH-approved respirator with an appropriate cartridge may be necessary for operations with a high potential for aerosolization. |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe operational procedures.
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Prepare all necessary equipment, including a calibrated scale, spatulas, weighing paper, and solvent-resistant containers.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound powder within the fume hood to prevent inhalation of airborne particles. Use anti-static weighing dishes if the compound is prone to static.
-
Solution Preparation: When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, date, and your initials.
-
Experimental Use: During experimental procedures, maintain good laboratory practices. Avoid skin contact and work in a manner that minimizes the generation of aerosols.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, weighing paper, and pipette tips, in a clearly labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.
Disposal Plan: A Commitment to Environmental Safety
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste vendor. Maintain a detailed inventory of the waste being generated.
In the absence of a specific Safety Data Sheet, a conservative and cautious approach is paramount. Researchers are strongly encouraged to consult with their institution's Environmental Health and Safety (EH&S) department for guidance tailored to their specific laboratory conditions and planned experiments. By adhering to these guidelines, the scientific community can continue to explore the therapeutic potential of novel compounds like this compound while prioritizing the safety of its personnel and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
